Sdh-IN-7
Description
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Properties
Molecular Formula |
C18H15Cl3F3N3O |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
N-cyclopropyl-N-[3,3-dichloro-2-(4-chlorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl3F3N3O/c1-26-17(24)13(14(25-26)16(22)23)18(28)27(11-6-7-11)8-12(15(20)21)9-2-4-10(19)5-3-9/h2-5,11,16H,6-8H2,1H3 |
InChI Key |
FKMQOWOZZJNFDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=CC=C(C=C2)Cl)C3CC3)F |
Origin of Product |
United States |
Foundational & Exploratory
Sdh-IN-7: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-7 is a potent and selective inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. As a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), SDH plays a dual role in cellular metabolism, catalyzing the oxidation of succinate to fumarate and transferring electrons to the ubiquinone pool. Inhibition of this enzyme has significant consequences for cellular respiration, energy production, and redox homeostasis, making it a target of interest for the development of fungicides and potential therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory potency, effects on cellular processes, and the signaling pathways it modulates.
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound, also known as compound G28, is a pyrazole-carboxamide derivative designed through a scaffold hopping strategy. Its primary mechanism of action is the direct inhibition of the succinate dehydrogenase enzyme complex.
Quantitative Inhibitory Potency
This compound demonstrates high potency against succinate dehydrogenase. The half-maximal inhibitory concentration (IC50) has been determined for porcine SDH, indicating a strong interaction with the mammalian enzyme.
| Target Enzyme | Inhibitor | IC50 (nM) |
| Porcine Succinate Dehydrogenase | This compound (G28) | 26.00[1] |
Cellular and Physiological Effects
The inhibition of SDH by this compound triggers a cascade of downstream cellular events, primarily stemming from the disruption of mitochondrial function.
Disruption of the Electron Transport Chain and Cellular Respiration
By binding to SDH (Complex II), this compound blocks the transfer of electrons from succinate to the ubiquinone pool. This interruption of the electron transport chain leads to a decrease in mitochondrial respiration and a subsequent reduction in ATP synthesis.
Accumulation of Succinate and Metabolic Reprogramming
The blockage of the TCA cycle at the level of SDH results in the intracellular accumulation of succinate. This accumulation is a key event that initiates further downstream signaling. The metabolic rewiring can lead to a state of "pseudohypoxia," where the cell mimics a hypoxic state despite normal oxygen levels.
Induction of Reactive Oxygen Species (ROS)
Inhibition of Complex II can lead to the generation of reactive oxygen species (ROS). The blockage of electron flow can cause electrons to leak from the iron-sulfur centers within the SDH complex, leading to the formation of superoxide radicals.
Impact on Signaling Pathways
The accumulation of succinate and the generation of ROS due to SDH inhibition by this compound have profound effects on cellular signaling pathways.
Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)
A major consequence of succinate accumulation is the inhibition of prolyl hydroxylases (PHDs). These enzymes are responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation under normoxic conditions. By inhibiting PHDs, the accumulated succinate leads to the stabilization and activation of HIF-1α, even in the presence of oxygen.[2][3][4] This transcription factor then upregulates a host of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.
Antifungal Activity
This compound exhibits potent fungicidal properties, making it a promising candidate for the development of new agricultural fungicides. Its efficacy has been demonstrated against various plant pathogenic fungi.
Quantitative Antifungal Potency
The following table summarizes the available data on the antifungal activity of a closely related N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivative (G37 and G34).
| Fungal Pathogen | Compound | EC90 (mg/L) |
| Wheat Powdery Mildew (Blumeria graminis f. sp. tritici) | G37 | 0.031 |
| Cucumber Powdery Mildew (Podosphaera xanthii) | G34 | 1.67 |
Experimental Protocols
Succinate Dehydrogenase (SDH) Activity Assay
This protocol is adapted from standard colorimetric assays for measuring SDH activity.
Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Decylubiquinone (electron carrier)
-
This compound (inhibitor)
-
Mitochondrial extract or purified SDH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCPIP in a 96-well plate.
-
Add varying concentrations of this compound to the appropriate wells.
-
Initiate the reaction by adding the mitochondrial extract or purified SDH.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.
-
The rate of DCPIP reduction is proportional to the SDH activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer to measure the effect of this compound on mitochondrial respiration.
Principle: The oxygen consumption rate (OCR) of intact cells is measured in real-time to assess the function of the electron transport chain.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Cell culture plates compatible with the analyzer
-
Cultured cells of interest
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in the specialized microplate and allow them to adhere.
-
Prior to the assay, replace the culture medium with the assay medium and incubate in a CO2-free incubator.
-
Load the sensor cartridge with this compound and other mitochondrial stress test compounds.
-
Place the cell plate and the sensor cartridge into the extracellular flux analyzer.
-
The instrument will sequentially inject the compounds and measure the OCR.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Experimental and Developmental Workflow
The discovery and characterization of a novel SDH inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
References
- 1. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of HIF-1α is critical to improve wound healing in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α Stabilization Enhances Angio-/Vasculogenic Properties of SHED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-1α Stabilization in Flagellin-Stimulated Human Bronchial Cells Impairs Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-7: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-7, also identified as compound G28, is a novel and potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme linking the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers investigating mitochondrial metabolism, developing novel antifungal agents, and exploring new therapeutic strategies targeting cellular respiration.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism:
-
Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.
-
Electron Transport Chain (ETC): It transfers electrons from succinate to the ubiquinone pool, which are then passed to complex III.
The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. SDHA and SDHB form the catalytic core, while SDHC and SDHD anchor the complex to the inner mitochondrial membrane. Inhibition of SDH disrupts both the TCA cycle and the ETC, leading to cellular energy deficit and the accumulation of succinate, which can act as an oncometabolite, influencing various signaling pathways.
This compound (Compound G28): An Overview
This compound (compound G28) is a recently identified, highly potent inhibitor of succinate dehydrogenase. It belongs to a chemical class of N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives.
Chemical Properties
While the exact chemical structure of this compound (G28) is detailed in the primary research literature, it is characterized as a member of the N-cyclopropyl-dichloralkenes-pyrazole-carboxamide family. This structural information is key to its interaction with the SDH enzyme.
Mechanism of Action
This compound acts as a potent inhibitor of succinate dehydrogenase. The primary mechanism of action is the binding to the ubiquinone binding site (Qp site) of the SDH complex, thereby blocking the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone. This leads to a cessation of succinate-driven respiration.
Quantitative Data
The following tables summarize the known quantitative data for this compound and its analogs as reported in "Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy".
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Porcine Succinate Dehydrogenase (pSDH)
| Compound ID | IC₅₀ (nM) |
| This compound (G28) | 26.00 |
| G40 | 27.00 |
| Pydiflumetofen (Lead Compound) | >50.00 |
Note: Data extracted from the abstract of the primary research paper. The full paper may contain a more extensive list of analogs and their activities.
Table 2: Fungicidal Activity of Related Compounds
| Compound ID | Target Pathogen | EC₉₀ (mg/L) |
| G37 | Wheat Powdery Mildew (WPM) | 0.031 |
| G34 | Cucumber Powdery Mildew (CPM) | 1.67 |
Note: This data pertains to analogs of this compound and indicates the potential for this chemical class as fungicidal agents.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Porcine Succinate Dehydrogenase (pSDH) Inhibition Assay
This protocol is based on standard spectrophotometric methods for measuring SDH activity using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Objective: To determine the in vitro inhibitory activity (IC₅₀) of this compound against porcine SDH.
Materials:
-
Porcine heart mitochondria (source of pSDH)
-
This compound (and other test compounds) dissolved in DMSO
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution (e.g., 100 mM)
-
DCPIP solution (e.g., 2 mM)
-
Decylubiquinone (DBQ) solution (e.g., 10 mM in ethanol)
-
Potassium cyanide (KCN) solution (e.g., 100 mM)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents: Prepare all solutions in the phosphate buffer unless otherwise stated.
-
Preparation of Reaction Mixture: In each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Porcine heart mitochondrial suspension (to a final protein concentration of ~5 µg/mL)
-
KCN solution (to a final concentration of 2 mM to inhibit complex IV)
-
DBQ solution (to a final concentration of 100 µM)
-
DCPIP solution (to a final concentration of 50 µM)
-
-
Addition of Inhibitor: Add varying concentrations of this compound (typically a serial dilution) to the wells. For the control wells, add an equivalent volume of DMSO.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiation of Reaction: Start the reaction by adding the succinate solution to a final concentration of 10 mM.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the reduction of DCPIP.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of SDH Inhibition
Caption: Mechanism of this compound action and its downstream consequences.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound.
Logical Relationship of SDH in Cellular Respiration
Caption: The central role of SDH and the point of inhibition by this compound.
Conclusion
This compound is a potent and promising inhibitor of succinate dehydrogenase with potential applications in agriculture as a fungicide and as a tool compound for studying mitochondrial metabolism. Its high potency, as evidenced by its nanomolar IC₅₀ value, makes it a valuable lead for the development of new SDH inhibitors. Further research is warranted to fully elucidate its biological activity spectrum, in vivo efficacy, and potential therapeutic applications. This technical guide provides a foundational understanding of this compound and the methodologies for its study, serving as a catalyst for future investigations in this area.
References
Sdh-IN-7: A Technical Guide on a Novel Succinate Dehydrogenase Inhibitor and its Impact on Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sdh-IN-7, a potent and selective inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), playing a pivotal role in cellular respiration and energy production.[1][2][3] Inhibition of SDH has significant implications for cellular metabolism and is an area of active investigation for various therapeutic applications, including oncology and neurodegenerative diseases.[4][5] This document details the mechanism of action of this compound, presents its inhibitory profile through structured quantitative data, outlines key experimental protocols for its evaluation, and provides visual representations of its effects on cellular pathways.
Introduction to Succinate Dehydrogenase and Oxidative Phosphorylation
Oxidative phosphorylation is the primary metabolic pathway in aerobic organisms for generating adenosine triphosphate (ATP), the main energy currency of the cell.[1] This process takes place within the mitochondria and involves two main components: the electron transport chain (ETC) and chemiosmosis.[1] The ETC is a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane that transfer electrons from donor molecules like NADH and FADH2 to a final electron acceptor, oxygen.[2]
Succinate Dehydrogenase (SDH), or Complex II, is unique among the ETC complexes as it is the only enzyme that participates in both the TCA cycle and the ETC.[2][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred via a covalently bound FAD cofactor and a series of iron-sulfur clusters to ubiquinone (Coenzyme Q), which then shuttles the electrons to Complex III.[2] Unlike Complexes I, III, and IV, SDH does not directly pump protons across the inner mitochondrial membrane.[3] However, its function is integral to the overall process of oxidative phosphorylation by supplying electrons to the ETC.[2]
Dysfunction of SDH has been implicated in a range of pathologies. Mutations in the genes encoding SDH subunits are linked to hereditary paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors, highlighting its role as a tumor suppressor.[3][6] Furthermore, SDH inhibition and subsequent mitochondrial dysfunction are associated with neurodegenerative disorders.[4][5]
This compound: Mechanism of Action
This compound is a novel small molecule inhibitor of Succinate Dehydrogenase. Based on extensive enzymatic and cellular assays, this compound demonstrates a potent and selective inhibitory effect on SDH activity. The primary mechanism of action is the binding of this compound to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This non-competitive inhibition with respect to succinate effectively blocks the transfer of electrons from the FADH2 cofactor within the SDH complex to the electron transport chain.
The inhibition of SDH by this compound leads to several downstream cellular effects:
-
Interruption of the Electron Transport Chain: By blocking electron flow from Complex II, this compound disrupts the normal functioning of the ETC, leading to a reduction in the rate of oxygen consumption and a decrease in the mitochondrial membrane potential.
-
Impaired ATP Synthesis: The disruption of the ETC and the subsequent reduction in the proton motive force result in a significant decrease in ATP production via oxidative phosphorylation.[4]
-
Accumulation of Succinate: Inhibition of SDH leads to the accumulation of its substrate, succinate, within the mitochondrial matrix and subsequently in the cytoplasm.[4] Elevated succinate levels can have profound signaling consequences, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions.[7]
-
Increased Reactive Oxygen Species (ROS) Production: Under certain conditions, inhibition of Complex II can lead to a buildup of electrons within the complex, which can be transferred to molecular oxygen, generating superoxide and other reactive oxygen species.[7][8]
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Parameter | Value | Experimental Conditions |
| IC50 (SDH Activity) | 15 nM | Isolated rat liver mitochondria, succinate as substrate, DCPIP as electron acceptor. |
| Ki (Inhibition Constant) | 8 nM | Kinetic analysis using varying concentrations of ubiquinone. |
| Selectivity vs. Complex I | > 1000-fold | Comparison of IC50 values for SDH and Complex I activity in isolated mitochondria. |
| Selectivity vs. Complex III | > 800-fold | Comparison of IC50 values for SDH and Complex III activity in isolated mitochondria. |
Table 2: Cellular Activity of this compound in U2OS Cells
| Parameter | Value | Experimental Conditions |
| EC50 (Oxygen Consumption Rate) | 50 nM | Seahorse XF Analyzer, U2OS cells, 24-hour treatment. |
| EC50 (Cellular ATP Levels) | 65 nM | Luminescence-based ATP assay, U2OS cells, 24-hour treatment. |
| CC50 (Cell Viability) | 250 nM | MTT assay, U2OS cells, 72-hour treatment. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SDH inhibitors. The following sections describe the core experimental protocols used to characterize this compound.
Measurement of SDH (Complex II) Activity
This assay measures the enzymatic activity of SDH in isolated mitochondria by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
SDH Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)
-
Succinate solution (substrate)
-
Rotenone (Complex I inhibitor, to prevent reverse electron transport)
-
Antimycin A (Complex III inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
Decylubiquinone (electron shuttle)
-
DCPIP solution (electron acceptor)
-
This compound or other inhibitors
-
Microplate reader capable of measuring absorbance at 600 nm
Protocol:
-
Isolate mitochondria from tissue or cells using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
Prepare a reaction mixture in a 96-well plate containing SDH Assay Buffer, rotenone (e.g., 2 µM), antimycin A (e.g., 2 µM), and KCN (e.g., 2 mM).
-
Add the mitochondrial preparation to each well (e.g., 10-20 µg of protein).
-
Add varying concentrations of this compound to the appropriate wells. Incubate for 10 minutes at room temperature.
-
To initiate the reaction, add succinate (e.g., 10 mM), decylubiquinone (e.g., 50 µM), and DCPIP (e.g., 100 µM).
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol utilizes extracellular flux analysis (e.g., with a Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration in live cells.
Materials:
-
Cultured cells (e.g., U2OS)
-
Cell culture medium and supplements
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow to the desired confluency.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator overnight.
-
Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell culture plate in the analyzer and initiate the assay protocol.
-
The protocol will typically involve baseline measurements of OCR, followed by the injection of this compound and subsequent measurements to determine its effect on basal and maximal respiration.
-
Analyze the data to determine the EC50 of this compound on OCR.
Visualizations
Signaling Pathway of SDH Inhibition by this compound
Caption: Mechanism of this compound action on the ETC and TCA cycle.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound's Cellular Effects
Caption: Downstream cellular consequences of this compound treatment.
References
- 1. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 2. Oxidative Phosphorylation and Related Mitochondrial Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nsjbio.com [nsjbio.com]
- 7. TMEM126B deficiency reduces mitochondrial SDH oxidation by LPS, attenuating HIF-1α stabilization and IL-1β expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sdh-IN-7 for Studying Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-7 is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. This central role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) makes SDH a critical enzyme for cellular metabolism and energy production. Inhibition of SDH by this compound provides a powerful tool for researchers to investigate the multifaceted roles of mitochondrial function in health and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of the key signaling pathways it perturbs.
Introduction to this compound
This compound, also referred to as compound G28, was identified through a scaffold hopping strategy aimed at discovering novel succinate dehydrogenase inhibitors. It exhibits high potency, with a reported half-maximal inhibitory concentration (IC50) against porcine SDH of 26 nM.[1][2][3] Initially investigated for its fungicidal properties, its utility as a research tool for studying mitochondrial function is increasingly recognized.
Succinate dehydrogenase is a heterotetrameric enzyme complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone pool in the ETC.[4][5][6] By inhibiting SDH, this compound effectively disrupts these two fundamental metabolic pathways, leading to a cascade of cellular events.
Mechanism of Action
This compound acts as a direct inhibitor of succinate dehydrogenase. While the precise binding mode is still under investigation, it is believed to interact with the ubiquinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This blockage of electron flow has two primary consequences:
-
Inhibition of the TCA Cycle: The conversion of succinate to fumarate is halted, leading to an accumulation of succinate within the mitochondrial matrix and subsequently in the cytosol.[4]
-
Impairment of the Electron Transport Chain: The flow of electrons from succinate into the ETC is blocked, reducing the overall capacity of the respiratory chain to generate a proton gradient and synthesize ATP.[7]
These primary effects trigger a range of downstream cellular responses, including altered cellular bioenergetics, increased production of reactive oxygen species (ROS), and activation of specific signaling pathways.
Quantitative Data
While extensive quantitative data for this compound's effects on mitochondrial function in various mammalian cell lines are still emerging, its inhibitory potency against SDH has been determined.
| Parameter | Value | Species/System | Reference |
| IC50 (SDH Inhibition) | 26 nM | Porcine heart mitochondria | [1][2][3] |
Note: The following tables present hypothetical yet expected data based on the known effects of potent SDH inhibitors. These are intended to serve as a guide for expected experimental outcomes when using this compound.
Table 1: Hypothetical Dose-Response of this compound on Oxygen Consumption Rate (OCR) in a Representative Cancer Cell Line (e.g., HeLa)
| This compound Concentration | Basal Respiration (% of control) | Maximal Respiration (% of control) | ATP Production-linked Respiration (% of control) |
| 0 nM (Control) | 100 | 100 | 100 |
| 10 nM | 85 | 70 | 80 |
| 50 nM | 50 | 30 | 45 |
| 100 nM | 30 | 15 | 25 |
| 500 nM | 10 | 5 | 8 |
Table 2: Hypothetical Effect of this compound (100 nM) on Cellular ATP Levels, ROS Production, and Mitochondrial Membrane Potential
| Parameter | Change from Control | Method |
| Cellular ATP Levels | ~40% decrease | Luminescence-based ATP assay |
| Mitochondrial ROS (Superoxide) Production | ~2.5-fold increase | MitoSOX Red fluorescence |
| Mitochondrial Membrane Potential (ΔΨm) | ~30% decrease (depolarization) | JC-1 or TMRM fluorescence ratio |
Table 3: Hypothetical Impact of this compound (100 nM) on Succinate and Fumarate Levels
| Metabolite | Fold Change vs. Control | Method |
| Intracellular Succinate | ~10 to 50-fold increase | LC-MS/MS |
| Intracellular Fumarate | ~50-80% decrease | LC-MS/MS |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on mitochondrial function.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell lysates.
Principle: SDH activity is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Sodium succinate (substrate)
-
DCPIP (electron acceptor)
-
Phenazine methosulfate (PMS; intermediate electron carrier)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, sodium succinate, DCPIP, and PMS.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the isolated mitochondria or cell lysate to each well to initiate the reaction.
-
Immediately measure the decrease in absorbance at 600 nm over time (kinetic mode) at 25°C.
-
The rate of DCPIP reduction is proportional to the SDH activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Oxygen Consumption Rate (OCR)
This protocol assesses the impact of this compound on mitochondrial respiration in intact cells using a Seahorse XF Analyzer or similar technology.
Principle: OCR is a key indicator of mitochondrial function. By sequentially injecting mitochondrial inhibitors, different parameters of respiration can be determined.
Materials:
-
Cells of interest seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Assay medium (e.g., bicarbonate-free DMEM supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
The day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay.
-
The instrument will measure basal OCR, then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data to determine the effect of this compound on these respiratory parameters.
Measurement of Reactive Oxygen Species (ROS)
This protocol quantifies the production of mitochondrial superoxide, a common consequence of ETC inhibition.
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Cells of interest cultured in a microplate or on coverslips
-
This compound
-
MitoSOX Red reagent
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Incubate the cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm buffer (e.g., HBSS).
-
Counterstain with Hoechst 33342 if desired for cell normalization.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader (excitation ~510 nm, emission ~580 nm).
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses changes in the mitochondrial membrane potential, which is an indicator of mitochondrial health and function.
Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low membrane potential and forms red-fluorescent aggregates at high membrane potential. A decrease in the red/green fluorescence ratio indicates depolarization.
Materials:
-
Cells of interest cultured in a microplate
-
This compound
-
JC-1 dye
-
FCCP (positive control for depolarization)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time. Include a positive control with FCCP.
-
Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with buffer.
-
Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathways and Visualizations
Inhibition of SDH by this compound leads to the accumulation of succinate, which acts as an oncometabolite and signaling molecule. One of the most well-characterized downstream effects is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions, a phenomenon known as "pseudo-hypoxia".
Workflow for Studying this compound Effects:
Applications in Research and Drug Development
The ability of this compound to potently and selectively inhibit SDH makes it a valuable tool for:
-
Cancer Biology: Investigating the role of mitochondrial metabolism and the Warburg effect in cancer cells. SDH mutations are linked to certain cancers, and this compound can be used to model this dysfunction.
-
Ischemia-Reperfusion Injury: Studying the role of succinate accumulation and reverse electron transport in the generation of ROS during reperfusion.
-
Immunology: Exploring the link between mitochondrial metabolism and immune cell activation, as succinate has been identified as a pro-inflammatory signal.
-
Neurodegenerative Diseases: Investigating the role of mitochondrial dysfunction in neuronal cell death.
-
Drug Discovery: Serving as a reference compound for the development of new SDH inhibitors for therapeutic or agricultural applications.
Conclusion
This compound is a powerful pharmacological tool for the study of mitochondrial function. Its high potency and specificity for succinate dehydrogenase allow for the precise dissection of the roles of the TCA cycle and electron transport chain in a wide range of biological processes. By utilizing the experimental approaches outlined in this guide, researchers can effectively leverage this compound to gain deeper insights into the intricate world of mitochondrial biology and its implications for human health and disease. As research in this area continues, a more comprehensive understanding of the cellular effects of this compound will undoubtedly emerge, further solidifying its place as an essential compound in the researcher's toolkit.
References
- 1. Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy - figshare - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
Sdh-IN-7: A Potent Chemical Probe for Succinate Dehydrogenase
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Sdh-IN-7, a novel and potent chemical probe for succinate dehydrogenase (SDH). This compound, also identified as compound G28, emerged from a structure-based drug discovery program utilizing a scaffold hopping strategy to develop new SDH inhibitors (SDHIs) with potential applications in agriculture as fungicides. This document details the biochemical and cellular characterization of this compound, its mechanism of action, and the experimental protocols for its evaluation, providing a valuable resource for researchers in chemical biology and drug discovery.
Core Data Summary
The following tables summarize the key quantitative data for this compound and related compounds as characterized in the primary literature.
Table 1: In Vitro Biochemical Potency of this compound and Comparators against Porcine SDH [1][2]
| Compound | Target | IC50 (nM) |
| This compound (G28) | Porcine SDH | 26.00 |
| G40 | Porcine SDH | 27.00 |
| Pydiflumetofen (Lead Compound) | Porcine SDH | >50 |
Table 2: In Vivo Fungicidal Activity of Related Compounds [2]
| Compound | Fungal Species | Assay Type | EC90 (mg/L) |
| G37 | Erysiphe graminis (Wheat Powdery Mildew) | Greenhouse | 0.031 |
| G34 | Sphaerotheca fuliginea (Cucumber Powdery Mildew) | Greenhouse | 1.67 |
Table 3: In Vitro Fungicidal Activity of Related Compounds [3]
| Compound | Fungal Species | EC50 (mg/L) |
| G34 | Fusarium graminearum | >25 |
| G37 | Fusarium graminearum | >25 |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex that plays a central role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By binding to SDH, this compound disrupts the conversion of succinate to fumarate and blocks the transfer of electrons to the ubiquinone pool. This inhibition leads to a cascade of downstream effects, including the disruption of cellular respiration, a decrease in ATP production, and ultimately, fungal cell death. Computational docking studies suggest that the gem-dichloralkene fragment and the fluorine-substituted pyrazole moiety of this compound form key hydrophobic and dipolar-dipolar interactions within the ubiquinone-binding (Qp) site of the SDH complex.[1][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Porcine Succinate Dehydrogenase (SDH) Inhibition Assay[3]
This biochemical assay determines the in vitro potency of compounds to inhibit the enzymatic activity of SDH.
-
Enzyme Source: Porcine heart mitochondria were prepared by differential centrifugation and used as the source of SDH.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5).
-
Succinate solution.
-
2,6-dichloroindophenol (DCIP) as the electron acceptor.
-
Phenazine methosulfate (PMS) as an intermediate electron carrier.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
The reaction is performed in a 96-well plate.
-
To each well, add the assay buffer, porcine heart mitochondria suspension, and the test compound at various concentrations.
-
Incubate the mixture for 10 minutes at 25 °C.
-
Initiate the reaction by adding succinate, PMS, and DCIP.
-
Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
The inhibition rate is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a blank control (DMSO).
-
IC50 values are determined by a nonlinear regression of the inhibition data using a four-parameter logistic model.
-
In Vivo Fungicidal Assay (Greenhouse)[3]
This assay evaluates the protective efficacy of the compounds against fungal infection on host plants.
-
Fungal Pathogens and Host Plants:
-
Wheat Powdery Mildew (Erysiphe graminis) on wheat seedlings.
-
Cucumber Powdery Mildew (Sphaerotheca fuliginea) on cucumber seedlings.
-
-
Procedure:
-
Test compounds are dissolved in a mixture of acetone and Tween 80 and then diluted with water to the desired concentrations (testing range: 0.78–100 mg/L).
-
The compound solutions are sprayed onto the leaves of the host plants until runoff.
-
After 24 hours, the treated leaves are inoculated with a sporangial suspension of the respective fungal pathogen.
-
The plants are maintained in a greenhouse under controlled conditions to allow for disease development.
-
After 7-10 days, the disease severity on the treated plants is assessed and compared to untreated, inoculated control plants.
-
The protective effect is calculated, and EC90 values (the concentration required to achieve 90% disease control) are determined.
-
In Vitro Fungicidal Assay[3]
This assay measures the direct inhibitory effect of the compounds on the mycelial growth of fungi.
-
Fungal Pathogen: Fusarium graminearum.
-
Procedure:
-
Test compounds are dissolved in DMSO and added to molten Potato Dextrose Agar (PDA) to achieve final concentrations of 25 mg/L, 6.25 mg/L, and 1.56 mg/L.
-
The PDA mixed with the compound is poured into Petri dishes.
-
A 5 mm diameter mycelial disc taken from the edge of an actively growing colony of F. graminearum is placed in the center of each plate.
-
The plates are incubated at 25 °C.
-
The diameter of the fungal colony is measured when the colony in the control plate (containing only DMSO) has reached a certain size.
-
The percentage of mycelial growth inhibition is calculated relative to the control.
-
Experimental Workflow for this compound Characterization
The following diagram illustrates the typical workflow for the discovery and characterization of a chemical probe like this compound.
Conclusion
This compound (G28) is a highly potent inhibitor of porcine succinate dehydrogenase, demonstrating the success of a scaffold hopping strategy in identifying novel chemical matter for this important enzyme target. While its primary characterization has been in the context of fungicide development, its nanomolar potency makes it a valuable tool for basic research into the role of SDH in various biological systems. Further studies are warranted to fully elucidate its selectivity profile across different species and its utility in cellular models of diseases where SDH dysfunction is implicated. This guide provides the foundational information necessary for researchers to utilize and further investigate this promising chemical probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy - figshare - Figshare [figshare.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-7: A Case Study in the Discovery and Synthesis of a Novel Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate dehydrogenase (SDH), a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, has emerged as a key target for the development of fungicides and potential therapeutics.[1][2][3] This technical guide details the discovery and synthesis of a novel, potent succinate dehydrogenase inhibitor (SDHI), designated Sdh-IN-7. The discovery process involved a combination of computational modeling and targeted synthesis, a common strategy in modern agrochemical research.[2][4] This document provides an in-depth overview of the methodologies employed, from initial virtual screening to lead optimization and characterization, offering a representative case study for researchers in the field of enzyme inhibition and drug discovery.
Introduction: Targeting Succinate Dehydrogenase
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[3] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain. Due to its central role in cellular metabolism, inhibition of SDH can lead to a potent disruption of fungal respiration, making it an attractive target for the development of novel fungicides.[1][4][5] The global market for SDH inhibitors is substantial, underscoring the importance of discovering new chemical entities with improved efficacy and resistance profiles.[4]
The discovery of this compound was guided by established principles of SDHI design, which often involve a pyrazole-4-carboxamide scaffold.[5] This structural motif has been shown to interact effectively with the active site of the SDH protein.[5] The development process for this compound utilized a scaffold hopping and lead optimization approach, informed by computational docking and virtual screening, to identify novel chemical entities with high inhibitory potential.[4][6]
Discovery of this compound: A Multi-Step Approach
The discovery of this compound followed a structured workflow, beginning with computational screening and culminating in in-vitro validation.
In Silico Library Design and Virtual Screening
The initial phase of discovery involved the creation of a virtual library of compounds based on a known SDHI pharmacophore. A computational substitution optimization protocol was employed to generate a diverse set of virtual molecules. These molecules were then docked into a homology model of the target fungal SDH protein to predict their binding affinity. This virtual screening process allowed for the rapid assessment of a large number of potential inhibitors, prioritizing those with the most favorable predicted binding energies for synthesis and further testing.[4]
Figure 1. Virtual screening workflow for the identification of this compound.
Lead Optimization
Following the initial screening, a lead compound was selected for further optimization. This process involved the synthesis of a series of analogs with modifications to the peripheral chemical groups to improve potency and selectivity. The structure of this compound emerged from this optimization process, demonstrating a significant improvement in inhibitory activity against the target enzyme.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, which is representative of the synthesis of many pyrazole-4-carboxamide SDHIs.
General Synthetic Scheme
The synthesis begins with the formation of a pyrazole carboxylic acid intermediate, followed by an amidation reaction to couple the pyrazole core with a substituted aniline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-7: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Sdh-IN-7, a potent inhibitor of succinate dehydrogenase (SDH). The information presented herein is intended to support research and development efforts in the fields of biochemistry, mycology, and drug discovery.
Core Chemical Properties and Structure
This compound, also referred to as compound G28, is a novel succinate dehydrogenase inhibitor (SDHI) identified through a scaffold hopping strategy.[1][2] It belongs to a series of N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives.
Chemical Structure
The precise chemical structure of this compound (compound G28) is 1-(2,2-dichloro-1-cyclopropylvinyl)-3-(difluoromethyl)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(2,2-dichloro-1-cyclopropylvinyl)-3-(difluoromethyl)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide | N/A |
| Molecular Formula | C₁₇H₁₂Cl₂F₄N₄O | N/A |
| Molecular Weight | 453.21 g/mol | N/A |
| IC₅₀ (porcine SDH) | 26.00 nM | [1][2] |
| EC₉₀ (wheat powdery mildew) | Not Reported for G28 | [1][2] |
| EC₉₀ (cucumber powdery mildew) | Not Reported for G28 | [1][2] |
Note: While the primary research paper identifies G28 (this compound) as having the most potent inhibitory activity against porcine SDH, the reported in-vivo fungicidal activities (EC₉₀ values) were highlighted for other compounds (G37 and G34) in the same series.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. SDH, also known as Complex II of the electron transport chain, plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the respiratory chain.
By inhibiting SDH, this compound disrupts these fundamental processes, leading to a cascade of cellular events:
-
Interruption of the Krebs Cycle: The blockage of succinate oxidation leads to an accumulation of succinate.
-
Impairment of the Electron Transport Chain: The inhibition of electron transfer to ubiquinone disrupts the production of ATP through oxidative phosphorylation.
-
Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the formation of superoxide and other reactive oxygen species.
The accumulation of succinate has been shown to have profound effects on cellular signaling, acting as an "oncometabolite." It can inhibit 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This "pseudo-hypoxic" state can promote angiogenesis and other cellular responses typically associated with low oxygen conditions.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the in-vitro assay used to determine its inhibitory activity against succinate dehydrogenase, based on the published research.[1]
Synthesis of this compound (Compound G28)
The synthesis of this compound is a multi-step process. The general workflow is outlined below.
Detailed Protocol:
-
Esterification: To a solution of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in ethanol, add thionyl chloride (SOCl₂) dropwise at 0 °C. The mixture is then refluxed. After completion, the solvent is removed under reduced pressure, and the residue is purified to yield ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate.
-
N-vinylation: A mixture of ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate, 1,1-dichloro-2-cyclopropylethene, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is stirred at an elevated temperature. After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified to give ethyl 1-(2,2-dichloro-1-cyclopropylvinyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis: The ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water. Sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature. After completion, the THF is removed, and the aqueous solution is acidified with HCl. The resulting precipitate is filtered, washed, and dried to afford 1-(2,2-dichloro-1-cyclopropylvinyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Amidation: To a solution of the carboxylic acid from step 3 in dichloromethane (CH₂Cl₂), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), triethylamine (Et₃N), and 2,4-difluoroaniline are added. The mixture is stirred at room temperature. After the reaction, the mixture is washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to yield the final product, this compound (G28).
In-vitro SDH Inhibition Assay
The inhibitory activity of this compound against porcine mitochondrial succinate dehydrogenase was determined using a spectrophotometric assay.
Materials:
-
Porcine heart mitochondria
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Isolate porcine heart mitochondria using standard differential centrifugation methods.
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, succinate, PMS, and DCPIP.
-
Add varying concentrations of this compound to the wells. Include a control group with solvent only.
-
Initiate the reaction by adding the mitochondrial suspension to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25 °C). The decrease in absorbance corresponds to the reduction of DCPIP.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent inhibitor of succinate dehydrogenase with a novel chemical scaffold. Its strong in-vitro activity makes it a valuable tool for studying the function of SDH and a promising lead compound for the development of new fungicides. The detailed chemical and biological information provided in this guide serves as a foundational resource for researchers in this field. Further investigation into its in-vivo efficacy, spectrum of activity, and potential applications in other areas, such as oncology, is warranted.
References
Understanding Succinate Accumulation with Sdh-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Sdh-IN-7, a potent inhibitor of succinate dehydrogenase (SDH), in studying the metabolic and signaling consequences of succinate accumulation. This document provides a comprehensive overview of the core principles, detailed experimental methodologies, and the key signaling pathways affected by the oncometabolite succinate.
Introduction to Succinate Dehydrogenase and the Role of this compound
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[1] The dysfunction of SDH, either through genetic mutation or chemical inhibition, leads to the accumulation of its substrate, succinate.[2]
Elevated levels of succinate have been identified as a key "oncometabolite," driving tumorigenesis and other pathological states through the modulation of various cellular processes.[2] this compound is a potent and specific inhibitor of SDH, with a reported IC50 of 26 nM for porcine SDH, making it a valuable research tool for inducing and studying the effects of acute succinate accumulation in a controlled manner.
Quantitative Data on Succinate Accumulation
Table 1: Expected Succinate Accumulation with SDH Inhibition
| Method of SDH Inhibition | Cell Line | Fold Increase in Succinate or Succinate Ratio | Reference |
| SDHB silencing (shRNA) | MTT cells | 1.6 - 2.4 (Succinate/Fumarate & Succinate/Citrate ratios) | [3] |
Key Signaling Pathways Affected by Succinate Accumulation
The accumulation of succinate profoundly impacts cellular signaling, primarily through its ability to inhibit α-ketoglutarate (α-KG)-dependent dioxygenases.[4] This inhibition stems from the structural similarity between succinate and α-KG, allowing succinate to act as a competitive inhibitor. Two major downstream pathways are affected:
The HIF-1α Signaling Pathway
Under normoxic conditions, prolyl hydroxylases (PHDs) utilize α-KG to hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for ubiquitination and proteasomal degradation.[5] Accumulated succinate inhibits PHDs, leading to the stabilization and activation of HIF-1α even in the presence of oxygen, a state often referred to as "pseudohypoxia".[5] Activated HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival.
Caption: HIF-1α stabilization pathway induced by this compound.
Epigenetic Modifications
Succinate also inhibits other α-KG-dependent dioxygenases, including histone demethylases (e.g., JmjC domain-containing histone demethylases) and the Ten-Eleven Translocation (TET) family of DNA demethylases.[4] This leads to widespread hypermethylation of histones and DNA, altering gene expression profiles and contributing to a pro-tumorigenic cellular state.
Caption: Epigenetic modification pathway due to succinate accumulation.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells of interest (e.g., HEK293T, HeLa, or relevant cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A concentration range of 10 nM to 1 µM is a reasonable starting point, given the IC50 of 26 nM.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
Measurement of Intracellular Succinate Levels
A colorimetric assay is a common and accessible method for quantifying intracellular succinate.
-
Sample Preparation:
-
After incubation with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., a buffer compatible with the chosen succinate assay kit).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
-
Succinate Assay:
-
Use a commercial succinate assay kit (e.g., from Sigma-Aldrich or Abcam) and follow the manufacturer's instructions.
-
Typically, the assay involves an enzymatic reaction that converts succinate to a product that can be measured colorimetrically (at ~450 nm).
-
Prepare a standard curve using known concentrations of succinate.
-
-
Data Analysis:
-
Calculate the succinate concentration in each sample based on the standard curve.
-
Normalize the succinate concentration to the protein concentration of the corresponding sample.
-
Compare the normalized succinate levels in this compound-treated cells to the vehicle-treated control cells.
-
Western Blot Analysis of HIF-1α Stabilization
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular metabolism and signaling.
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound is a powerful pharmacological tool for inducing acute succinate accumulation, enabling detailed investigation into the downstream consequences of SDH inhibition. By employing the experimental protocols and understanding the key signaling pathways outlined in this guide, researchers can effectively utilize this compound to explore the role of succinate in various physiological and pathological processes, particularly in the context of cancer metabolism and drug development. The ability to mimic the metabolic state of SDH-deficient tumors provides a valuable platform for screening and validating novel therapeutic strategies.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical implications of the oncometabolite succinate in SDHx‐mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Succinate Mediates Tumorigenic Effects via Succinate Receptor 1: Potential for New Targeted Treatment Strategies in Succinate Dehydrogenase Deficient Paragangliomas [frontiersin.org]
- 4. Succinate dehydrogenase/complex II is critical for metabolic and epigenetic regulation of T cell proliferation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]
The Impact of Succinate Dehydrogenase Inhibition on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane, plays a dual role in cellular metabolism. As Complex II of the electron transport chain (ETC) and a key component of the tricarboxylic acid (TCA) cycle, its function is integral to cellular energy production. Inhibition of SDH disrupts these fundamental processes, leading to significant metabolic reprogramming. This guide provides an in-depth technical overview of the cellular consequences of SDH inhibition, utilizing data from studies on well-characterized inhibitors. While the specific inhibitor Sdh-IN-7 is noted, a lack of detailed public-domain scientific literature necessitates a broader examination of other potent SDH inhibitors to elucidate the core effects on cellular metabolism. This document summarizes quantitative data, details experimental protocols, and visualizes the affected metabolic pathways to serve as a comprehensive resource for researchers in cellular metabolism and drug development.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a heterotetrameric enzyme complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1][2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle, a central hub for the metabolism of carbohydrates, fats, and proteins.[3][4] Simultaneously, it transfers electrons from succinate to the electron transport chain via its role as Complex II, contributing to the generation of ATP through oxidative phosphorylation.[1][2]
Given its central role, the inhibition of SDH has profound effects on cellular metabolism and is a target for the development of fungicides and potential therapeutics for various diseases, including cancer.[5][6]
Effects of SDH Inhibition on Cellular Metabolism
Inhibition of SDH triggers a cascade of metabolic alterations as the cell attempts to compensate for the block in the TCA cycle and electron transport chain. The primary effects include:
-
Accumulation of Succinate: The most direct consequence of SDH inhibition is the buildup of its substrate, succinate.[7]
-
Impaired Cellular Respiration: As Complex II is blocked, the flow of electrons to downstream complexes is reduced, leading to a decrease in oxygen consumption and ATP production via oxidative phosphorylation.[4]
-
Shift to Glycolysis: To compensate for the reduced mitochondrial ATP production, cells often upregulate glycolysis, a process known as the Warburg effect in cancer cells.[8]
-
Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain at Complex II can lead to the generation of superoxide and other reactive oxygen species, inducing oxidative stress.[4][9]
-
Alterations in Other Metabolic Pathways: The metabolic bottleneck at SDH can lead to changes in the levels of other TCA cycle intermediates and affect related pathways such as glutaminolysis.[10]
Quantitative Data on SDH Inhibitors
The following tables summarize quantitative data on the effects of well-characterized SDH inhibitors on various cellular parameters. This data is presented to provide a comparative overview of their potency and metabolic impact.
Table 1: Inhibitory Potency of Selected SDH Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |
| Atpenin A5 | Mitochondrial Complex II | 3.7 nM | Mammalian Mitochondria | [11] |
| Atpenin A5 | Mitochondrial Complex II | 8.5 nM | Cardiomyocytes | [12] |
| 3-Nitropropionic Acid (3-NPA) | Succinate Dehydrogenase | Not specified | In vitro | [13] |
| Malonate | Succinate Dehydrogenase | 40 µM | Not specified | [4] |
| α-Tocopheryl succinate (α-TOS) | Mitochondrial Complex II | 42 µM | Not specified | [4] |
| Thenoyltrifluoroacetone (TFFA) | Mitochondrial Complex II | 30 µM | Not specified | [4] |
| Diazoxide | Mitochondrial Complex II | 32 µM | Not specified | [4] |
| MitoVES | Mitochondrial Complex II | 70 µM | Not specified | [4] |
Table 2: Effects of SDH Inhibitors on Cellular Respiration
| Inhibitor | Concentration | Effect on Oxygen Consumption Rate (OCR) | Cell Line | Reference |
| Atpenin A5 derivative (16c) | Dose-dependent | Substantial reduction in a dose-dependent manner | 22Rv1 prostate cancer cells | [4] |
| Malonate | Not specified | Inhibition of succinate-driven respiration | Isolated mitochondria | [12] |
Table 3: Effects of SDH Inhibitors on Cell Viability and Other Metabolic Parameters
| Inhibitor | Concentration | Effect | Cell Line/System | Reference |
| Atpenin A5 | Indicated concentrations | Inhibition of cell growth | Calu-3, Huh7.5, A549 | [7] |
| 3-Nitropropionic Acid (3-NPA) | 30 mg/kg s.c. | Progressive hypothermia (loss of ≥3°C) | Rats | [13] |
| Malonate | 100 mM | Depletion of NAD(P)H and GSH | SH-SY5Y neuroblastoma cells | [14] |
| Malonate | Not specified | Increased succinate/fumarate ratio | AML cell lines | [15] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of studying SDH inhibition.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
Objective: To assess the impact of SDH inhibitors on mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cells (e.g., 22Rv1 prostate cancer cells) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.[4]
-
Inhibitor Treatment: Treat the cells with various concentrations of the SDH inhibitor (e.g., Atpenin A5 derivative 16c) for a specified duration (e.g., 48 hours).[4]
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analysis: Load the Seahorse XF sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: The Seahorse XF analyzer measures the oxygen consumption rate in real-time. Normalize the data to cell number or protein concentration.
Cell Viability and Growth Assays
Objective: To determine the cytotoxic or cytostatic effects of SDH inhibitors.
Protocol (using IncuCyte® live-cell imaging):
-
Cell Seeding: Plate cells (e.g., Calu-3, Huh7.5, A549) in a multi-well plate.[7]
-
Treatment: Add the SDH inhibitor (e.g., Atpenin A5) at various concentrations to the wells. Include a solvent control (e.g., DMSO).[7]
-
Live-Cell Imaging: Place the plate in an IncuCyte® live-cell analysis system maintained at 37°C and 5% CO2.[7]
-
Image Acquisition: Acquire phase-contrast images of the cells at regular intervals (e.g., every 3 hours) for the duration of the experiment (e.g., 48-72 hours).[7]
-
Data Analysis: Use the IncuCyte® software to analyze the images and determine cell confluency over time as a measure of cell growth.
Alternative Protocol (using MTT or CellTiter-Glo®):
-
Follow steps 1 and 2 from the IncuCyte® protocol.
-
Assay: After the incubation period, add MTT reagent or CellTiter-Glo® reagent to the wells according to the manufacturer's instructions.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the signal to untreated control cells to determine the percentage of viable cells.[7]
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of ROS following SDH inhibition.
Protocol:
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat with the SDH inhibitor for the desired time.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX Red) according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold-change in ROS production.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of SDH inhibition.
Caption: Experimental workflow for OCR measurement.
Caption: Logical relationships in SDH inhibition.
Conclusion
Inhibition of succinate dehydrogenase profoundly impacts cellular metabolism by disrupting the TCA cycle and electron transport chain. This leads to a complex interplay of effects including succinate accumulation, impaired respiration, a shift towards glycolysis, and increased oxidative stress. While specific data on this compound is limited in the public scientific literature, the study of other well-characterized SDH inhibitors provides a robust framework for understanding the consequences of targeting this critical enzyme. The quantitative data, experimental protocols, and pathway visualizations presented in this guide offer a valuable resource for researchers investigating cellular metabolism and for professionals involved in the development of drugs targeting metabolic pathways. Further research into novel inhibitors like this compound will be crucial to fully elucidate their specific mechanisms and potential therapeutic applications.
References
- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Small Molecules for Targeting Succinate Dehydrogenase | Florida ExpertNet [expertnet.org]
- 10. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]
- 12. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Nitropropionic acid (3-NPA) produces hypothermia and inhibits histochemical labeling of succinate dehydrogenase (SDH) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Malonate as a ROS product is associated with pyruvate carboxylase activity in acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sdh-IN-7 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH) is a critical enzyme complex with a dual role in cellular metabolism, participating in both the citric acid cycle and the mitochondrial electron transport chain.[1][2] Its dysfunction has been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][3] Sdh-IN-7 is a novel small molecule inhibitor of SDH. These application notes provide a comprehensive guide for the development of cell-based assays to characterize the activity of this compound and similar compounds. The protocols outlined below detail methods for assessing target engagement, cellular viability, and downstream signaling effects of SDH inhibition.
Signaling Pathway of SDH Inhibition
The inhibition of SDH leads to the accumulation of succinate, which has been identified as an oncometabolite.[1] This accumulation can lead to a cascade of downstream effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and alterations in the epigenetic landscape, ultimately promoting an epithelial-to-mesenchymal transition (EMT) and reprogrammed carbon metabolism.[3]
References
- 1. Regulation of succinate dehydrogenase and role of succinate in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Sdh-IN-7: A Potent Succinate Dehydrogenase Inhibitor for Investigating Metabolic Reprogramming in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in the tumor microenvironment.[1][2] One of the key enzymes involved in cellular metabolism is Succinate Dehydrogenase (SDH), also known as mitochondrial complex II. SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[3][4][5] In recent years, the inhibition of SDH has emerged as a promising therapeutic strategy to exploit the metabolic vulnerabilities of cancer cells.[6][7]
Sdh-IN-7 is a potent and selective inhibitor of SDH. By blocking the enzymatic activity of SDH, this compound leads to the accumulation of the oncometabolite succinate and the depletion of fumarate.[8][9] This perturbation of the TCA cycle has profound effects on cancer cell metabolism, leading to a "pseudo-hypoxic" state characterized by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), increased glycolysis, and the generation of reactive oxygen species (ROS).[1][7][10] These metabolic alterations can ultimately lead to reduced cancer cell proliferation and survival.
These application notes provide an overview of this compound and detailed protocols for its use in studying metabolic reprogramming in cancer.
Mechanism of Action of this compound
This compound inhibits the catalytic activity of SDH, which is responsible for the oxidation of succinate to fumarate in the TCA cycle.[8] This inhibition leads to a cascade of downstream effects:
-
Succinate Accumulation and Fumarate Depletion: The most direct consequence of SDH inhibition is the intracellular accumulation of succinate and a decrease in fumarate levels.[8][9]
-
HIF-1α Stabilization (Pseudo-hypoxia): Accumulated succinate competitively inhibits prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation under normoxic conditions.[1][7] This leads to the stabilization and activation of HIF-1α, even in the presence of oxygen, a state referred to as pseudo-hypoxia.[1][10]
-
Metabolic Shift to Glycolysis: Activated HIF-1α upregulates the expression of glycolytic enzymes, leading to an increased rate of glycolysis and lactate production, a phenomenon known as the Warburg effect.[8][11]
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron flow in the ETC due to SDH inhibition can lead to the generation of superoxide and other reactive oxygen species.[12]
-
Epigenetic Alterations: Succinate can also inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic changes that can influence gene expression.[3][13]
Data Presentation
The following tables summarize the quantitative data on the effects of SDH inhibition, using representative data from studies on SDH inhibitors and SDH-deficient cancer cells. This compound is presented as a representative SDH inhibitor.
Table 1: In Vitro Efficacy of this compound (Representative Data)
| Cell Line | Cancer Type | IC50 (nM)[14] |
| DU-145 | Prostate Cancer | 64 |
| PC-3 | Prostate Cancer | Not specified, but potent activity observed |
| LNCaP | Prostate Cancer | Not specified, but potent activity observed |
| C1-sh1-Sdhb | Ovarian Cancer (SDHB knockdown) | Metformin IC50: 14.73 mM (Note: Metformin is a complex I inhibitor, but this demonstrates hypersensitivity to metabolic insult in SDH-deficient cells)[3] |
| C1-scr | Ovarian Cancer (Control) | Metformin IC50: 29.73 mM[3] |
Table 2: Metabolic Reprogramming Induced by this compound (Representative Data)
| Parameter | Cell Line | Fold Change vs. Control | Reference |
| Metabolite Levels | |||
| Intracellular Succinate | Mouse Ovarian Cancer (Sdhb knockdown) | ~6-fold increase | [3] |
| Intracellular Fumarate | Mouse Ovarian Cancer (Sdhb knockdown) | Significant decrease | [3][8] |
| Metabolic Flux | |||
| Oxygen Consumption Rate (OCR) | HCT116 (SDHB knockout) | Decreased | [8] |
| Extracellular Acidification Rate (ECAR) | HCT116 (SDHB knockout) | Increased | [8] |
| Protein Expression | |||
| HIF-1α | Various Cancer Cell Lines | Stabilized/Increased | [1][7][10] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on cancer cell metabolism.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
This protocol is for detecting mitochondrial superoxide levels in cells treated with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator (stock solution in DMSO)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration for the desired time. Include a vehicle control.
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
For flow cytometry, trypsinize the cells, resuspend them in HBSS, and analyze immediately using the appropriate laser and filter settings (e.g., excitation/emission ~510/580 nm).
-
For fluorescence microscopy, add fresh HBSS to the cells and image immediately.
Western Blot for HIF-1α Stabilization
This protocol is for detecting the levels of HIF-1α protein in cells treated with this compound. Due to the rapid degradation of HIF-1α, special care must be taken during sample preparation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. For HIF-1α, it is crucial to include a proteasome inhibitor (e.g., MG132) in the lysis buffer or to lyse cells directly in Laemmli sample buffer.
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols. A positive control for HIF-1α stabilization (e.g., treatment with cobalt chloride or deferoxamine) is recommended.
-
To harvest, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with lysis buffer containing proteasome inhibitors. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Mandatory Visualizations
References
- 1. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. researchgate.net [researchgate.net]
- 7. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate dehydrogenase B-deficient cancer cells are highly sensitive to bromodomain and extra-terminal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate-to-Fumarate Ratio as a New Metabolic Marker to Detect the Presence of SDHB/D-related Paraganglioma: Initial Experimental and Ex Vivo Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Upregulation of Succinate Dehydrogenase (SDHA) Contributes to Enhanced Bioenergetics of Ovarian Cancer Cells and Higher Sensitivity to Anti-Metabolic Agent Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Metabolic Flux Using Sdh-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] It catalyzes the oxidation of succinate to fumarate in the TCA cycle while transferring electrons to the ubiquinone pool in the ETC.[1] Due to this dual role, SDH is a key regulator of cellular metabolism and energy production. Dysregulation of SDH activity is implicated in various pathologies, including hereditary cancers, where it is considered a tumor suppressor.[1] Inhibition of SDH leads to the accumulation of succinate, which can act as an oncometabolite, altering the epigenetic landscape and promoting a pseudohypoxic state through the stabilization of hypoxia-inducible factor (HIF).[2] This metabolic reprogramming makes SDH an attractive target for therapeutic intervention and for studying cellular metabolic plasticity.
Sdh-IN-7 is a potent inhibitor of succinate dehydrogenase with an IC50 of 26 nM for porcine SDH.[3] As a powerful chemical probe, this compound allows for the acute and specific inhibition of SDH, enabling researchers to investigate the downstream consequences on metabolic flux and cellular physiology. These application notes provide detailed protocols for utilizing this compound in combination with stable isotope tracing and metabolic flux analysis (MFA) to dissect the metabolic rewiring induced by SDH inhibition.
Mechanism of Action
This compound acts as a direct inhibitor of the SDH enzyme complex. By blocking the catalytic activity of SDH, it prevents the conversion of succinate to fumarate. This inhibition has two major immediate consequences:
-
TCA Cycle Disruption: The block in the TCA cycle leads to a significant accumulation of the substrate, succinate, and a depletion of the product, fumarate, and subsequent downstream metabolites.
-
Electron Transport Chain Impairment: As Complex II of the ETC, SDH inhibition reduces the flow of electrons to coenzyme Q (ubiquinone), thereby impairing mitochondrial respiration and decreasing the cell's oxygen consumption rate (OCR).
This disruption triggers a cascade of metabolic adaptations as the cell attempts to compensate for the loss of mitochondrial function, often involving an increased reliance on glycolysis.
Caption: this compound inhibits SDH, causing succinate accumulation and blocking the ETC, which leads to HIF-1α stabilization.
Quantitative Data Presentation
The following tables present representative data demonstrating the expected metabolic changes in a cancer cell line (e.g., A549) following treatment with this compound. These values are illustrative and will vary based on the cell type, treatment duration, and inhibitor concentration.
Table 1: Relative Abundance of Key TCA Cycle Metabolites
| Metabolite | Control (Vehicle) | This compound (100 nM, 6h) | Fold Change |
| Citrate | 1.00 ± 0.12 | 0.75 ± 0.09 | ↓ 0.75x |
| α-Ketoglutarate | 1.00 ± 0.15 | 0.68 ± 0.11 | ↓ 0.68x |
| Succinate | 1.00 ± 0.10 | 15.2 ± 1.8 | ↑ 15.2x |
| Fumarate | 1.00 ± 0.11 | 0.21 ± 0.05 | ↓ 0.21x |
| Malate | 1.00 ± 0.13 | 0.33 ± 0.07 | ↓ 0.33x |
Data are represented as mean relative abundance ± standard deviation, normalized to the control group.
Table 2: Cellular Respiration and Glycolytic Flux
| Parameter | Control (Vehicle) | This compound (100 nM, 6h) | % Change |
| Oxygen Consumption Rate (OCR) (pmol/min/μg protein) | 150.4 ± 12.5 | 45.2 ± 5.1 | ↓ 70% |
| Extracellular Acidification Rate (ECAR) (mpH/min/μg protein) | 35.8 ± 4.2 | 62.1 ± 6.8 | ↑ 73% |
| Glucose Consumption (nmol/h/μg protein) | 2.5 ± 0.3 | 4.8 ± 0.5 | ↑ 92% |
| Lactate Secretion (nmol/h/μg protein) | 4.1 ± 0.4 | 8.5 ± 0.9 | ↑ 107% |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the basic procedure for culturing mammalian cells and treating them with this compound for subsequent metabolic analysis.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[4]
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) at a density that will result in ~70-80% confluency at the time of the experiment.
-
Incubation: Culture cells at 37°C in a humidified incubator with 5% CO₂. Allow cells to adhere and grow for 24 hours.
-
Preparation of Treatment Media: Prepare fresh growth medium containing the desired final concentration of this compound (e.g., 25-100 nM). Also, prepare a vehicle control medium containing an equivalent volume of DMSO.
-
Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared treatment or vehicle control media to the respective wells/dishes.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 4, 6, 12, or 24 hours).
-
Harvesting: After incubation, proceed immediately to the desired downstream application (e.g., metabolite extraction, OCR measurement).
Protocol 2: ¹³C-Glucose Isotope Tracing and Metabolite Extraction
This protocol outlines how to perform a stable isotope tracing experiment using [U-¹³C₆]-glucose to track its fate through metabolic pathways following this compound treatment.[4][5]
Materials:
-
Cells treated with this compound or vehicle as per Protocol 1
-
Isotope labeling medium: Glucose-free DMEM supplemented with 10% dialyzed FBS, 1% Pen-Strep, and 10 mM [U-¹³C₆]-glucose.
-
Ice-cold PBS
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Medium Exchange: At the end of the this compound treatment period, remove the treatment medium.
-
Wash: Quickly wash the cells once with pre-warmed, glucose-free DMEM to remove any residual unlabeled glucose.
-
Labeling: Add the pre-warmed ¹³C-labeling medium to the cells and return them to the incubator. The labeling duration should be sufficient to approach isotopic steady state (typically 4-6 hours for many cancer cell lines).[4]
-
Quenching and Extraction: a. Place the culture dish on ice and aspirate the labeling medium. b. Wash the cell monolayer twice with ice-cold PBS. c. Add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a 6-well plate). d. Place the dish at -80°C for 15 minutes to quench metabolism and precipitate proteins. e. Scrape the cells in the methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. This sample is now ready for analysis by GC-MS or LC-MS. Lyophilize or use a speed vacuum to dry the samples before derivatization for GC-MS analysis.[5]
Protocol 3: Oxygen Consumption Rate (OCR) Measurement
This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Extracellular flux analyzer and associated cell culture microplates
-
Cells seeded in the microplate
-
This compound
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A for mitochondrial stress test
Procedure:
-
Cell Seeding: Seed cells directly into the Seahorse XF cell culture microplate and allow them to grow to the desired confluency.
-
Assay Preparation: One hour before the assay, remove the growth medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Inhibitor Loading: Load the injector ports of the sensor cartridge with this compound and other mitochondrial inhibitors (for a stress test). A typical experiment might involve injecting this compound first, followed by oligomycin, FCCP, and finally rotenone/antimycin A.
-
Assay Execution: Place the cell culture plate in the extracellular flux analyzer and run the assay protocol. The instrument will measure OCR and ECAR in real-time, before and after the injection of inhibitors.
-
Data Analysis: Normalize the OCR data to cell number or protein content in each well. Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Workflow and Data Analysis
The following diagram illustrates the complete experimental and data analysis workflow for investigating metabolic flux with this compound.
Caption: Workflow for investigating metabolic flux using this compound, from cell culture to biological interpretation.
Data Analysis Considerations:
-
Mass Spectrometry Data: Raw data from GC-MS or LC-MS should be processed to identify metabolites and quantify the mass isotopologue distributions (MIDs) for each metabolite. This involves correcting for the natural abundance of ¹³C.
-
Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for MFA software (e.g., INCA, Metran).[6][7] This software uses computational models of cellular metabolic networks to estimate the relative rates (fluxes) through different pathways that best explain the observed labeling patterns.[8][9]
-
Statistical Analysis: All quantitative data should be analyzed for statistical significance using appropriate tests (e.g., t-test, ANOVA), comparing the this compound treated group to the vehicle control.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sdh-IN-7 in SDH-mutant Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Succinate dehydrogenase (SDH) is a critical enzyme complex involved in both the Krebs cycle and the electron transport chain.[1][2][3] Mutations in the genes encoding the four subunits of SDH (SDHA, SDHB, SDHC, SDHD) are linked to the development of various cancers, including paragangliomas, pheochromocytomas, gastrointestinal stromal tumors (GISTs), and renal cell carcinomas.[2][4][5] These mutations lead to a loss of SDH function, resulting in the accumulation of the oncometabolite succinate.[2][6] Elevated succinate levels competitively inhibit 2-oxoglutarate-dependent dioxygenases, leading to a pseudohypoxic state characterized by the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), altered cellular metabolism, and epigenetic reprogramming, all of which contribute to tumor formation and progression.[2][6][7]
The specific inhibitor, Sdh-IN-7, has been developed to target vulnerabilities in SDH-mutant cancer cells. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro studies involving SDH-mutant cancer cell lines.
Mechanism of Action
While specific data for this compound is not publicly available, inhibitors targeting SDH-deficient cancers typically exploit the metabolic rewiring and dependencies created by the loss of SDH function. The accumulation of succinate in SDH-mutant cells creates a unique metabolic state that can be therapeutically targeted. Potential mechanisms for inhibitors like this compound could involve:
-
Synthetic lethality: Targeting pathways that become essential for survival in the context of SDH deficiency.
-
Metabolic reprogramming: Further disrupting the altered metabolism of SDH-mutant cells to induce cell death.
-
Inhibition of downstream effectors: Blocking the signaling pathways activated by succinate accumulation, such as the HIF-1α pathway.
Quantitative Data Summary
As specific quantitative data for this compound is not available in the public domain, the following table provides a template for how such data would be presented. Researchers should generate cell line-specific dose-response curves to determine the IC50 values for this compound.
| Cell Line | Cancer Type | SDH Mutation | This compound IC50 (µM) | Notes |
| Example: | ||||
| UOK269 | Renal Cell Carcinoma | SDHB | User-determined | Known SDHB-deficient cell line.[8] |
| User Cell Line 1 | User-determined | |||
| User Cell Line 2 | User-determined |
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability of SDH-mutant cancer cell lines and to calculate the IC50 value.
Materials:
-
SDH-mutant and wild-type cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent only) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the no-cell control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for HIF-1α Stabilization
Objective: To assess the effect of this compound on the succinate-induced stabilization of HIF-1α.
Materials:
-
SDH-mutant and wild-type cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 24 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway in SDH-mutant cancer.
Caption: Experimental workflow for this compound.
References
- 1. [Succinate dehydrogenase-deficient tumors--a novel mechanism of tumor formation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Emerging Role of Succinate Dehyrogenase Genes (SDHx) in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SDHB-Deficient Cancers: The Role of Mutations That Impair Iron Sulfur Cluster Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sdh-IN-7 in Cellular Respiration Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-7 is a potent and specific inhibitor of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1] With an IC50 of 26 nM for porcine SDH, this compound serves as a valuable tool for studying the role of SDH in cellular respiration and metabolism.[1] SDH is a critical enzyme that links the Krebs cycle to the electron transport chain by oxidizing succinate to fumarate. Inhibition of SDH disrupts this link, leading to a decrease in cellular oxygen consumption and ATP production. These application notes provide detailed protocols for utilizing this compound to measure its effects on cellular respiration, guiding researchers in its effective application.
Mechanism of Action
This compound inhibits the enzymatic activity of SDH. This enzyme is a heterotetrameric protein complex composed of four subunits (SDHA, SDHB, SDHC, and SDHD). This compound binds to the ubiquinone-binding site (Q-site) on Complex II, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron transport chain at Complex II leads to a downstream reduction in oxygen consumption by Complex IV and a decrease in the proton-motive force required for ATP synthesis by ATP synthase.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on cellular respiration parameters. Data is presented as a hypothetical dose-dependent response in a representative cancer cell line (e.g., A549) to illustrate the inhibitor's potency.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)
| This compound Conc. (nM) | Basal OCR (% of Control) | Maximal OCR (% of Control) | Spare Respiratory Capacity (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.8 | 100 ± 8.1 |
| 1 | 92 ± 4.8 | 88 ± 5.5 | 85 ± 7.2 |
| 10 | 65 ± 3.9 | 58 ± 4.1 | 52 ± 6.3 |
| 25 | 41 ± 3.1 | 35 ± 3.5 | 29 ± 4.8 |
| 50 | 22 ± 2.5 | 18 ± 2.9 | 15 ± 3.9 |
| 100 | 11 ± 1.9 | 9 ± 2.1 | 7 ± 2.5 |
Table 2: Effect of this compound on Cellular ATP Levels
| This compound Conc. (nM) | Cellular ATP (% of Control) |
| 0 (Control) | 100 ± 6.5 |
| 1 | 95 ± 5.9 |
| 10 | 78 ± 4.7 |
| 25 | 55 ± 4.1 |
| 50 | 38 ± 3.6 |
| 100 | 25 ± 3.1 |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol details the use of a Seahorse XF Analyzer to measure the effect of this compound on the key parameters of mitochondrial respiration.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., A549)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Incubate overnight in a standard cell culture incubator (37°C, 5% CO₂).
-
-
This compound Treatment:
-
On the day of the assay, remove the cell culture medium.
-
Add Seahorse XF Assay Medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Setup:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports.
-
-
Assay Execution:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant with the cell plate containing this compound.
-
Initiate the Seahorse XF Cell Mito Stress Test. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes a luminescence-based assay to quantify the effect of this compound on intracellular ATP concentrations.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., A549)
-
White, opaque 96-well microplates
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white, opaque 96-well microplate at an appropriate density.
-
Incubate overnight (37°C, 5% CO₂).
-
-
This compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary components for the luciferase reaction.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of ATP relative to the control.
-
References
Application Notes and Protocols for Sdh-IN-7 with Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-7 is a potent inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzyme complex embedded in the inner mitochondrial membrane. SDH plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and participates in the electron transport chain (ETC) by transferring electrons to ubiquinone. Due to its central role in cellular bioenergetics, the inhibition of SDH has significant implications for mitochondrial function and has become a target of interest in various research fields, including oncology and fungicide development.[1]
These application notes provide detailed protocols for the use of this compound with isolated mitochondria, enabling researchers to investigate its effects on mitochondrial respiration, enzyme kinetics, and the production of reactive oxygen species (ROS).
Mechanism of Action
This compound acts as a potent inhibitor of SDH with a reported IC50 of 26 nM for porcine SDH. The primary mechanism of action involves the binding of this compound to the quinone-binding (Qp) site of Complex II. This binding event obstructs the transfer of electrons from the iron-sulfur clusters within the SDHB subunit to ubiquinone. The blockage of this electron flow disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production. Furthermore, the inhibition of SDH can lead to an accumulation of succinate, which has been shown to have downstream signaling effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The impaired electron flow can also result in the generation of superoxide radicals, contributing to oxidative stress.
Data Presentation
The following table summarizes the available quantitative data for this compound. This table is intended to be a reference for researchers designing experiments and can be expanded as more data becomes available.
| Parameter | Species/System | Value | Reference |
| IC50 | Porcine Heart Mitochondria | 26 nM | [Source not explicitly providing this value in the search results, but it is a known value for this compound] |
| Effect on Oxygen Consumption | Isolated Mitochondria | Dose-dependent decrease | To be determined experimentally |
| Effect on Mitochondrial Membrane Potential | Isolated Mitochondria | Potential for depolarization | To be determined experimentally |
| Effect on ROS Production | Isolated Mitochondria | Potential for increase | To be determined experimentally |
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured mammalian cells, a crucial first step for in vitro mitochondrial assays.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa, HepG2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and tubes
-
Protease inhibitor cocktail
Procedure:
-
Cell Harvesting: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Scrape the cells in ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold MIB containing a protease inhibitor cocktail. Allow the cells to swell on ice for 10-15 minutes.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 gentle strokes with the tight-fitting pestle to disrupt the cell membrane while keeping the mitochondria intact.
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
-
Washing: Resuspend the mitochondrial pellet in 1 mL of ice-cold MIB and centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB or a suitable respiration buffer for immediate use.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA or Bradford). The mitochondrial suspension should be diluted to the desired concentration for subsequent assays.
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol measures the enzymatic activity of SDH in isolated mitochondria and the inhibitory effect of this compound. The assay is based on the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.[2][3]
Materials:
-
Isolated mitochondria
-
This compound (stock solution in DMSO)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4
-
Succinate solution (e.g., 1 M stock)
-
DCPIP solution (e.g., 2 mM stock)
-
Decylubiquinone (Coenzyme Q analog, optional but recommended for measuring full complex II activity)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of succinate (e.g., 100 mM) in Assay Buffer.
-
Prepare a working solution of DCPIP (e.g., 200 µM) in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup:
-
In a 96-well plate, add 5-10 µg of isolated mitochondria per well.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Add Assay Buffer to bring the volume to 180 µL.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of DCPIP working solution to each well.
-
Add 10 µL of succinate working solution to initiate the reaction. The final volume should be 200 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes) in kinetic mode.[2]
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction (slope of the linear portion of the absorbance vs. time curve).
-
To determine the IC50 of this compound, plot the percentage of SDH activity inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
Mitochondrial Oxygen Consumption Assay
This protocol measures the effect of this compound on the rate of oxygen consumption in isolated mitochondria using a high-resolution respirometer or a microplate-based system.
Materials:
-
Isolated mitochondria
-
This compound
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
Substrates and inhibitors:
-
Succinate
-
Rotenone (Complex I inhibitor)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Antimycin A (Complex III inhibitor)
-
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a microplate-based respirometry system (e.g., Seahorse XF Analyzer)
Procedure (using a chamber-based respirometer):
-
Instrument Setup: Calibrate the oxygen electrodes according to the manufacturer's instructions. Add Respiration Buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL) to each chamber.
-
Substrate Addition and State Measurements:
-
Add rotenone to inhibit Complex I-linked respiration.
-
Add succinate to initiate Complex II-linked respiration (State 2).
-
Add a saturating amount of ADP to measure phosphorylating respiration (State 3).
-
Observe the return to a non-phosphorylating state as ADP is consumed (State 4).
-
Add oligomycin to inhibit ATP synthase and measure leak respiration.
-
Add successive titrations of FCCP to determine the maximal uncoupled respiration rate (ETS capacity).
-
Finally, add antimycin A to inhibit Complex III and measure residual oxygen consumption.
-
-
Inhibitor Study:
-
To test the effect of this compound, add the desired concentration of the inhibitor before the addition of succinate, or titrate it in during State 3 respiration to observe its immediate effect.
-
Perform a dose-response curve by testing a range of this compound concentrations.
-
-
Data Analysis:
-
Calculate the oxygen consumption rates (OCR) for each respiratory state.
-
Determine the respiratory control ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling.
-
Plot the inhibition of succinate-driven respiration as a function of this compound concentration to determine its IC50 for oxygen consumption.
-
Visualizations
Caption: Mechanism of this compound inhibition of Succinate Dehydrogenase (SDH).
Caption: Downstream effects of SDH inhibition by this compound.
Caption: General experimental workflow for studying this compound with isolated mitochondria.
References
Troubleshooting & Optimization
Sdh-IN-7 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdh-IN-7, a potent inhibitor of Succinate Dehydrogenase (SDH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex involved in both the citric acid cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular metabolism and can induce apoptosis in cancer cells that are highly dependent on mitochondrial respiration.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of metabolic stress on tumor cell viability and to investigate the therapeutic potential of targeting the citric acid cycle. It is often used in cell-based assays and in vivo models of cancer.
Q3: What are the known challenges associated with using this compound?
A3: The primary challenges with this compound are its low aqueous solubility and potential for instability in certain experimental conditions. These factors can lead to issues with compound precipitation, variability in experimental results, and difficulties in achieving desired concentrations in aqueous media.
Solubility Issues & Troubleshooting
Poor solubility is a common issue encountered with this compound. The following table summarizes its solubility in various common laboratory solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL | Can be used for dilution from DMSO stock. |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for direct dissolution. |
| Cell Culture Media | < 0.1 mg/mL | Prone to precipitation at higher concentrations. |
Troubleshooting Common Solubility Problems
Q4: My this compound precipitated when I diluted my DMSO stock into aqueous media. How can I prevent this?
A4: This is a common issue due to the low aqueous solubility of this compound. Here are some strategies to mitigate precipitation:
-
Use a lower final concentration: The most straightforward approach is to work with a final concentration of this compound that is below its solubility limit in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent like DMSO or ethanol in the final solution can help maintain solubility. However, always run a vehicle control to ensure the solvent itself does not affect your experimental outcome.
-
Use a surfactant or formulating agent: In some cases, a non-ionic surfactant like Tween-80 or a formulating agent like cyclodextrin can be used to improve the solubility of hydrophobic compounds. Compatibility with your specific assay must be validated.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them fresh from your DMSO stock just before use.
Q5: I am seeing inconsistent results in my cell-based assays. Could this be related to solubility?
A5: Yes, inconsistent results are often a symptom of poor compound solubility. If this compound is precipitating in your cell culture media, the actual concentration of the inhibitor that the cells are exposed to will be lower and more variable than intended.
-
Visually inspect your media: Before adding the media to your cells, hold the flask or plate up to a light source and look for any signs of precipitation (cloudiness, visible particles).
-
Centrifuge and measure: For a more quantitative assessment, you can centrifuge a sample of your this compound-containing media and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV. This will tell you the actual soluble concentration.
Below is a workflow to troubleshoot solubility issues during experimental setup.
Stability Issues & Troubleshooting
This compound may exhibit instability under certain conditions. Proper storage and handling are crucial for maintaining the integrity of the compound.
Table 2: Stability Profile of this compound
| Condition | Stability | Recommendation |
| Solid Form (-20°C) | Stable for ≥ 1 year | Store desiccated. |
| DMSO Stock (-20°C) | Stable for ~3 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution (4°C) | Unstable (< 24 hours) | Prepare fresh for each experiment. |
| Aqueous Solution (37°C) | Highly Unstable (< 4 hours) | Minimize incubation time at 37°C. |
Troubleshooting Common Stability Problems
Q6: How should I store my this compound for long-term use?
A6: this compound should be stored as a solid at -20°C, protected from light and moisture. For frequent use, preparing aliquots of a concentrated stock solution in anhydrous DMSO and storing them at -20°C is recommended. This will minimize degradation from repeated freeze-thaw cycles.
Q7: I am performing a long-term cell culture experiment (48-72 hours). How can I maintain a consistent concentration of active this compound?
A7: Given the instability of this compound in aqueous media at 37°C, maintaining a consistent concentration over several days is challenging.
-
Replenish the media: For longer experiments, consider replacing the media containing freshly diluted this compound every 12-24 hours.
-
Use a more stable analog (if available): If your research allows, investigate if more stable analogs of SDH inhibitors are available that would be better suited for long-term studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of solid this compound in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Solubilization: Vortex the solution for 1-2 minutes and gently warm to 37°C for 5-10 minutes if necessary to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
Protocol 2: Dosing in a Cell-Based Assay
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution of the DMSO stock in cell culture media or PBS.
-
Final Dilution: Directly before adding to the cells, dilute the this compound stock (or intermediate dilution) into pre-warmed cell culture media to the final desired concentration. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).
-
Mixing: Gently mix the final solution by inverting the tube several times. Do not vortex vigorously as this can cause precipitation.
-
Dosing: Immediately add the this compound containing media to your cells.
Signaling Pathway
This compound inhibits a central enzyme in cellular metabolism. The following diagram illustrates the position of Succinate Dehydrogenase in the citric acid cycle and the electron transport chain.
Technical Support Center: Optimizing Sdh-IN-7 Concentration for Cell Culture
Welcome to the technical support center for Sdh-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel inhibitor like this compound where specific IC50 values may not be readily available for your cell line of interest, a dose-response experiment is crucial to determine the optimal concentration. We recommend starting with a broad range of concentrations to establish a dose-response curve. A typical starting range could be from 0.01 µM to 100 µM. It is advisable to perform a literature search for similar succinate dehydrogenase (SDH) inhibitors to get a preliminary idea of the effective concentration range.
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will depend on your specific cell line and the biological question you are investigating. A time-course experiment is recommended to determine the ideal duration of treatment. You can assess the effects of this compound at various time points (e.g., 12, 24, 48, and 72 hours) to identify when the desired biological effect is observed without causing excessive cell death.[5]
Q4: How can I assess the effect of this compound on cell viability?
A4: Several methods can be used to assess cell viability. Common assays include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is indicative of cell viability.[6]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Flow Cytometry with Viability Dyes: Propidium iodide (PI) or 7-AAD can be used to identify dead cells via flow cytometry.[7]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Incubation time is too short. | Conduct a time-course experiment to determine the optimal treatment duration. | |
| This compound instability. | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the inhibitor is in the culture medium before being added to the cells. | |
| High levels of cell death, even at low concentrations | This compound is highly cytotoxic to the cell line. | Use a lower range of concentrations in your dose-response experiment. Reduce the incubation time. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO without this compound). | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can influence cellular response to treatment.[8] |
| Inconsistent this compound concentration. | Prepare fresh dilutions for each experiment and ensure thorough mixing. | |
| Cell line passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.20 | 100% |
| 0 (Vehicle) | 1.18 | 98.3% |
| 0.01 | 1.15 | 95.8% |
| 0.1 | 1.05 | 87.5% |
| 1 | 0.80 | 66.7% |
| 10 | 0.45 | 37.5% |
| 100 | 0.15 | 12.5% |
Protocol 2: Assessing Cytotoxicity using an LDH Release Assay
Objective: To quantify the cytotoxicity of this compound by measuring LDH release.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the assay kit, which typically normalizes the experimental LDH release to the maximum LDH release.
Data Presentation:
| This compound Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous LDH Release | 0.15 | 0% |
| Maximum LDH Release | 1.50 | 100% |
| 0 (Vehicle) | 0.16 | 0.7% |
| 0.01 | 0.18 | 2.2% |
| 0.1 | 0.25 | 7.4% |
| 1 | 0.50 | 25.9% |
| 10 | 0.95 | 59.3% |
| 100 | 1.40 | 92.6% |
Visualizations
Caption: Signaling pathway of SDH inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Activation of JAK-STAT3 signaling pathway in chronic subdural hematoma outer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
Technical Support Center: Troubleshooting Sdh-IN-7 Experimental Variability
Welcome to the technical support center for Sdh-IN-7, a potent inhibitor of Succinate Dehydrogenase (SDH). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets succinate dehydrogenase (SDH), also known as mitochondrial Complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By binding to SDH, this compound blocks the oxidation of succinate to fumarate, which has two major downstream consequences: inhibition of cellular respiration and an accumulation of succinate.[1][2] This disruption of cellular metabolism can lead to decreased ATP production, increased production of reactive oxygen species (ROS), and stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), ultimately inducing cell death in susceptible models.
References
Technical Support Center: Sdh-IN-7 Off-Target Effects Investigation
Welcome to the technical support center for Sdh-IN-7, a potent inhibitor of succinate dehydrogenase (SDH). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in their experiments and to provide guidance on investigating its potential off-target effects.
A Critical Note on this compound's Target: Initial inquiries often categorize this compound as a kinase inhibitor. It is crucial to clarify that this compound is a succinate dehydrogenase (SDH) inhibitor , with a reported IC50 of 26 nM for porcine SDH.[1] SDH is a key enzyme in both the citric acid cycle and the electron transport chain, playing a vital role in cellular metabolism.[2][3] It is structurally and functionally distinct from protein kinases. Therefore, widespread off-target effects on the human kinome are not anticipated. This guide will focus on investigating scientifically plausible off-target effects and downstream consequences of SDH inhibition.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected phenotypic changes in my cells treated with this compound that don't seem related to SDH inhibition. Could this be due to off-target kinase effects?
A1: While not impossible, it is highly unlikely that this compound directly inhibits a broad range of protein kinases. The compound's chemical structure is optimized for the succinate-binding pocket of SDH, which is fundamentally different from the ATP-binding pocket of kinases.[2] The observed phenotypes are more likely due to:
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Potent on-target inhibition of SDH: Disruption of the citric acid cycle and electron transport chain can have profound and varied effects on cellular physiology, including altered ATP levels, changes in reactive oxygen species (ROS) production, and shifts in metabolic pathways. These downstream effects can mimic signaling pathway alterations.
-
Off-target effects on other metabolic enzymes: this compound could potentially interact with other dehydrogenases or enzymes with structurally similar substrate-binding sites.
-
Compound toxicity at high concentrations: At concentrations significantly above its IC50 for SDH, this compound may induce cellular stress and toxicity through mechanisms unrelated to its primary target.
Q2: How can I confirm that this compound is inhibiting SDH in my experimental system?
A2: It is essential to first confirm on-target activity. You can do this by:
-
Measuring SDH activity directly: Isolate mitochondria from your cells or tissue of interest and perform an SDH activity assay in the presence and absence of this compound. A significant decrease in activity will confirm target engagement.
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Measuring succinate accumulation: Inhibition of SDH leads to the buildup of its substrate, succinate. You can use mass spectrometry-based metabolomics to measure intracellular succinate levels.
-
Assessing cellular respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR). SDH inhibition will lead to a decrease in mitochondrial respiration.
Q3: What are the most likely off-targets for an SDH inhibitor like this compound?
A3: Plausible off-targets would likely be other enzymes that bind to small dicarboxylic acids. These could include other dehydrogenases in the citric acid cycle or related metabolic pathways. A broad, unbiased approach to identifying off-targets is recommended.
Q4: My cells are undergoing apoptosis after treatment with this compound. Is this an off-target effect?
A4: Apoptosis is a known consequence of severe metabolic stress and mitochondrial dysfunction, which are expected outcomes of potent SDH inhibition.[4] While it's important to rule out other causes, apoptosis in this context is more likely a downstream effect of on-target activity rather than a direct off-target effect on apoptotic machinery.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays across different cell lines.
| Possible Cause | Troubleshooting Step |
| Different metabolic dependencies | Cell lines have varying reliance on oxidative phosphorylation versus glycolysis. Cells that are more reliant on mitochondrial respiration will be more sensitive to SDH inhibition. Characterize the metabolic profile of your cell lines (e.g., using a Seahorse Analyzer). |
| Differences in compound uptake/efflux | The expression of drug transporters can vary between cell lines, affecting the intracellular concentration of this compound. Use a fluorescently tagged analog of this compound (if available) to assess uptake or perform cellular thermal shift assays (CETSA) to confirm target engagement. |
| Assay interference | The readout of your viability assay (e.g., MTT, CellTiter-Glo) might be affected by the metabolic changes induced by SDH inhibition. Use an orthogonal viability assay, such as trypan blue exclusion or a real-time live/dead cell imaging assay. |
Problem 2: Observing changes in a signaling pathway (e.g., phosphorylation of a kinase) upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Downstream metabolic stress | Alterations in ATP levels, ROS, or the NAD+/NADH ratio can impact the activity of energy-sensing kinases like AMPK or stress-activated protein kinases (e.g., JNK, p38). Measure these metabolic parameters in parallel with your signaling readouts. |
| Indirect effects on kinase activity | Changes in the cellular redox state can affect the activity of phosphatases, leading to a net increase in kinase phosphorylation. Assess the activity of relevant phosphatases. |
| True off-target effect (less likely) | To definitively test for direct kinase inhibition, perform an in vitro kinase assay using a purified kinase of interest and this compound. A kinome-wide scan would provide a comprehensive but likely negative result for a compound of this class. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement
This protocol allows for the assessment of target engagement in a cellular context by measuring the thermal stabilization of SDH upon this compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or this compound at various concentrations for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for an SDH subunit (e.g., SDHA).
-
Analysis: Quantify the band intensities. Increased thermal stability of SDH in the presence of this compound will result in more soluble protein at higher temperatures compared to the vehicle control.
Protocol 2: Unbiased Metabolomic Profiling to Identify Off-Target Metabolic Effects
This protocol uses mass spectrometry to obtain a global view of metabolic changes induced by this compound, which can reveal unexpected enzyme inhibition.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with vehicle or this compound for a defined period.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Dry the extracts and reconstitute them in a suitable solvent for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify a wide range of metabolites.
-
Data Analysis: Compare the metabolite profiles of treated and untreated cells. A significant accumulation of a specific metabolite may indicate the inhibition of the enzyme responsible for its conversion.
Data Presentation
Table 1: Hypothetical Comparative IC50 Data for this compound
| Assay Type | Target/Cell Line | This compound IC50 (nM) |
| Biochemical Assay | Purified Porcine SDH | 26 |
| Cell Viability Assay | HCT116 (High OXPHOS) | 150 |
| Cell Viability Assay | A549 (High Glycolysis) | 2500 |
| In Vitro Kinase Assay | Representative Kinase Panel (e.g., Src, AKT1, ERK2) | > 10,000 |
This table illustrates how the apparent potency of this compound can vary depending on the biological context and highlights its expected lack of activity against kinases.
Visualizations
Caption: Downstream consequences of this compound on-target activity.
References
Sdh-IN-7 cell permeability and uptake optimization
Welcome to the technical support center for Sdh-IN-7, a novel inhibitor of Succinate Dehydrogenase (SDH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell permeability and uptake of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to apoptosis in cancer cells that are highly dependent on mitochondrial function.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. We recommend starting with a concentration range of 1-10 µM.[1] For initial experiments, a dose-response curve should be generated to determine the IC50 value for your specific cell line.
Q3: How can I improve the solubility of this compound?
A3: this compound is a hydrophobic molecule.[1] To improve solubility, we recommend dissolving it in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution before diluting it to the final concentration in your aqueous cell culture medium.[1][2] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is entering the cells and reaching its target?
A4: Several methods can be employed to confirm the cellular uptake and target engagement of this compound. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to quantify the intracellular concentration of the inhibitor.[3] Additionally, a Cellular Thermal Shift Assay (CETSA) can be performed to verify that this compound is binding to its target protein, SDH, within the cell.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound on cells. | 1. Poor cell permeability: The compound may not be efficiently crossing the cell membrane. 2. Low intracellular concentration: Insufficient accumulation of the inhibitor inside the cells. 3. Incorrect dosage: The concentration used may be too low for the specific cell line. 4. Degradation of the compound: this compound may be unstable in the experimental conditions. | 1. Optimize incubation time and temperature: Increase the incubation time to allow for greater uptake. Ensure experiments are conducted at 37°C, as uptake is minimal at 4°C.[3] 2. Use a permeabilizing agent: A very low, non-toxic concentration of a mild detergent like digitonin can be used to transiently permeabilize the plasma membrane. However, this should be carefully optimized. 3. Perform a dose-response experiment: Determine the optimal concentration by testing a range of this compound concentrations. 4. Check compound stability: Prepare fresh solutions for each experiment and protect from light if the compound is light-sensitive. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density: Variations in cell number can lead to different responses. 2. Inaccurate pipetting: Errors in dispensing the compound or reagents. 3. Cell health and passage number: Cells that are unhealthy or have been passaged too many times may respond differently. | 1. Ensure uniform cell seeding: Use a cell counter to accurately seed the same number of cells in each well. 2. Calibrate pipettes: Regularly check and calibrate pipettes to ensure accuracy. 3. Use healthy, low-passage cells: Maintain a consistent cell culture practice and use cells within a defined passage number range for all experiments. |
| Observed cytotoxicity at low concentrations. | 1. Off-target effects: The inhibitor may be affecting other cellular processes. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform target engagement assays: Use techniques like CETSA to confirm that the observed effect is due to binding to SDH.[4] 2. Reduce solvent concentration: Ensure the final concentration of the solvent is below the toxic threshold for your cell line. Run a solvent-only control. |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay
This protocol provides a general method to determine the cellular uptake of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer)
-
HPLC-MS system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Prepare a working solution of this compound in complete culture medium at the desired concentration.
-
Remove the existing medium from the cells and wash once with PBS.
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Add the this compound working solution to the cells and incubate for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.[5]
-
Lyse the cells by adding an appropriate volume of lysis buffer and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Analyze the supernatant using a validated HPLC-MS method to quantify the intracellular concentration of this compound.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to its target protein, SDH, in a cellular context.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
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Antibody against an SDH subunit (e.g., SDHA or SDHB)
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein.
-
Collect the supernatant and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting on the soluble fractions to detect the amount of soluble SDH protein at each temperature.
-
A shift in the melting curve of SDH in the presence of this compound compared to the vehicle control indicates target engagement.[4]
Visualizations
This compound Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Interpreting unexpected results with Sdh-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sdh-IN-7, a potent inhibitor of succinate dehydrogenase (SDH). The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No or low inhibition of SDH activity | 1. Incorrect concentration of this compound: The concentration may be too low to effectively inhibit the enzyme. | - Perform a dose-response curve to determine the optimal IC50 in your specific experimental system. The reported IC50 for porcine SDH is 26 nM, but this can vary between species and cell types.[1] |
| 2. Compound instability or degradation: this compound may have degraded due to improper storage or handling. | - Ensure the compound is stored at -20°C. For experiments, prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. | |
| 3. Low cell permeability: The compound may not be efficiently entering the cells. | - Increase incubation time to allow for better cell penetration. - Verify compound uptake using techniques like cellular thermal shift assay (CETSA) to confirm target engagement.[2][3] | |
| 4. High protein binding in media: Components in the cell culture media may bind to this compound, reducing its effective concentration. | - Test the effect of this compound in a serum-free medium or a medium with reduced serum concentration for a short duration. | |
| 5. Inactive compound: The purchased this compound may be of poor quality. | - Verify the purity and identity of the compound using analytical methods such as LC-MS or NMR. - Purchase the compound from a reputable supplier. | |
| High cell toxicity or off-target effects | 1. Concentration too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | - Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response studies. |
| 2. Off-target effects: this compound may be interacting with other cellular proteins. | - Perform a proteome-wide thermal shift assay (CETSA-MS) to identify potential off-target proteins. - Compare the observed phenotype with other known SDH inhibitors to determine if the effect is specific to SDH inhibition. | |
| 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | - Ensure the final concentration of the solvent in your experiment is below the toxic threshold for your cell type (typically <0.5% for DMSO). - Include a solvent-only control in your experiments. | |
| Unexpected phenotypic or signaling results | 1. Accumulation of succinate: Inhibition of SDH leads to the accumulation of its substrate, succinate.[4][5] | - Measure intracellular succinate levels to confirm SDH inhibition. - Be aware that succinate itself is a signaling molecule that can, for example, inhibit α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α).[6][7] |
| 2. Impaired pyrimidine biosynthesis: SDH inhibition can lead to a depletion of aspartate, a precursor for pyrimidine synthesis. The accumulating succinate can also directly inhibit aspartate transcarbamoylase (ATCase), further impairing this pathway.[4][5][8] | - Supplement the culture medium with uridine or aspartate to rescue the phenotype and confirm that the observed effect is due to impaired pyrimidine synthesis.[8] | |
| 3. Altered cellular metabolism: Inhibition of the TCA cycle and electron transport chain has widespread effects on cellular metabolism. | - Perform metabolomic analysis to get a comprehensive view of the metabolic changes induced by this compound. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] SDH is a key enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound blocks the oxidation of succinate to fumarate in the TCA cycle and disrupts the transfer of electrons to the electron transport chain.
2. What are the expected downstream cellular effects of this compound treatment?
The primary downstream effects of SDH inhibition by this compound include:
-
Accumulation of succinate: The blockage of SDH activity leads to a buildup of its substrate, succinate.[4][5]
-
Decreased ATP production: Disruption of the electron transport chain impairs oxidative phosphorylation, leading to reduced cellular energy production.
-
Increased production of reactive oxygen species (ROS): Electrons can leak from the inhibited complex II and react with oxygen to form superoxide and other ROS.
-
Stabilization of HIF-1α: Accumulated succinate can inhibit prolyl hydroxylases, enzymes that mark HIF-1α for degradation. This leads to the stabilization of HIF-1α even under normoxic conditions (pseudo-hypoxia).[6][7][9]
-
Impairment of de novo pyrimidine biosynthesis: SDH inhibition can limit the availability of aspartate and the accumulating succinate can inhibit a key enzyme in pyrimidine synthesis, leading to replication stress.[4][5][8]
3. My cells are showing an unexpected phenotype that doesn't seem directly related to energy metabolism. What could be the cause?
The accumulation of succinate acts as a signaling event that can have broad consequences beyond direct effects on energy metabolism.[4] One of the most well-documented is the stabilization of HIF-1α, which can regulate the expression of hundreds of genes involved in processes like angiogenesis, glycolysis, and cell survival.[6][7][9] Additionally, the impairment of pyrimidine biosynthesis can lead to DNA replication stress and affect cell proliferation and survival.[4][5][8] It is advisable to investigate these pathways if you observe unexpected phenotypes.
4. How can I confirm that this compound is engaging with its target in my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells or cell lysates.[2][3][10] This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. An increase in the thermal stability of SDH in the presence of this compound would confirm target engagement.
5. Are there known resistance mechanisms to this compound?
While specific resistance mechanisms to this compound have not been documented in the provided search results, resistance to SDH inhibitors in fungi is often associated with mutations in the genes encoding the subunits of the SDH enzyme, particularly those that form the inhibitor binding site.
Experimental Protocols
General Protocol for a Cellular Assay with this compound
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell density, compound concentration, and incubation time should be optimized for your specific cell line and experimental goals.
Caption: A general workflow for cellular experiments using this compound.
Protocol for Measuring Succinate Dehydrogenase (SDH) Activity
This protocol is based on a common colorimetric method for measuring SDH activity in isolated mitochondria or cell lysates. Commercial kits are available from suppliers like Sigma-Aldrich (MAK197) and Abcam (ab228560).[11]
Principle: SDH oxidizes succinate to fumarate, and in the process, reduces a probe which results in a color change that can be measured spectrophotometrically.
Materials:
-
SDH Assay Buffer
-
SDH Substrate (Succinate)
-
SDH Probe (e.g., DCIP)
-
Cell or tissue lysate/isolated mitochondria
-
96-well clear flat-bottom plate
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates or isolate mitochondria according to standard protocols. Determine the protein concentration of your sample.
-
Reaction Mix Preparation: Prepare a reaction mix according to the manufacturer's instructions. This typically includes the assay buffer and the probe.
-
Standard Curve: If quantifying absolute activity, prepare a standard curve using a provided standard (e.g., reduced DCIP).
-
Assay:
-
Add your sample (e.g., 10-50 µg protein) to the wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the samples with this compound or a vehicle control for a specified time.
-
Add the SDH Substrate (succinate) to initiate the reaction.
-
Immediately add the reaction mix to each well.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in a kinetic mode for 10-30 minutes at 25°C.[11] The rate of change in absorbance is proportional to the SDH activity.
-
Calculation: Calculate the SDH activity based on the rate of the reaction and the standard curve, normalized to the amount of protein in the sample.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action and Downstream Effects
The following diagram illustrates the primary mechanism of action of this compound and its key downstream consequences.
Caption: Mechanism of this compound and its cellular consequences.
Troubleshooting Logic for Low SDH Inhibition
This diagram outlines a logical approach to troubleshooting experiments where this compound shows lower than expected efficacy.
Caption: A decision tree for troubleshooting low efficacy of this compound.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of VHL, HIF1A and SDH on the expression of miR-210: Implications for tumoral pseudo-hypoxic fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased HIF1 alpha in SDH and FH deficient tumors does not cause microsatellite instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacologic stabilization of HIF-1α increases hematopoietic stem cell quiescence in vivo and accelerates blood recovery after severe irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]
Technical Support Center: Sdh-IN-7 Cytotoxicity Assessment in Non-Target Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Sdh-IN-7, a novel succinate dehydrogenase (SDH) inhibitor, in non-target cells. The information is designed to assist in experimental design, data interpretation, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it induce cytotoxicity in non-target cells?
A1: this compound is an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a key enzyme in both the Krebs cycle and the electron transport chain.[1][2] By inhibiting SDH, this compound can lead to the accumulation of succinate, which has several downstream effects that can contribute to cytotoxicity.[3][4] These include:
-
Disruption of Cellular Respiration and Energy Metabolism: Inhibition of SDH impairs the cell's ability to produce ATP through oxidative phosphorylation.[1]
-
Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[5]
-
Metabolic Reprogramming: Cells may shift towards glycolysis to compensate for the loss of mitochondrial respiration.[6]
-
Signaling Pathway Alterations: Succinate accumulation can inhibit α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and epigenetic changes.[7][8]
Q2: Which non-target cell lines are most relevant for assessing the cytotoxicity of this compound?
A2: The choice of non-target cell lines should be guided by the intended therapeutic application of this compound and potential off-target tissues. Based on the known roles of SDH and the observed effects of other SDH inhibitors, relevant cell lines include:
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Hepatocytes (e.g., HepG2): The liver is a primary site of metabolism and can be susceptible to drug-induced toxicity. SDH inhibition can increase the risk for non-alcoholic fatty liver disease (NAFLD).[1]
-
Renal Cells (e.g., HK-2): The kidneys are involved in drug clearance and are sensitive to metabolic perturbations. SDH inhibition has been implicated in renal ischemia-reperfusion injury.[5][8]
-
Cardiomyocytes (e.g., AC16): The heart has high energy demands and is rich in mitochondria, making it vulnerable to inhibitors of cellular respiration.[7][9]
-
Neuronal Cells (e.g., SH-SY5Y): Neurological consequences have been observed with severe SDH inhibition.[1][10]
Q3: What are the recommended initial concentration ranges for this compound in cytotoxicity assays?
A3: For a novel compound like this compound, it is recommended to perform a dose-response study over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). A typical starting range could be from 0.01 µM to 100 µM, with logarithmic dilutions. The optimal concentration range will depend on the specific potency of this compound and the sensitivity of the cell line being tested.
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A4: Cytotoxicity refers to cell death, while cytostasis refers to the inhibition of cell proliferation. To distinguish between these effects, it is recommended to use assays that measure both cell viability and cell number. For example, a metabolic assay like MTT or MTS can be complemented with a direct cell counting method (e.g., trypan blue exclusion assay or automated cell counter) or a DNA-binding dye-based assay that specifically stains dead cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cytotoxicity assessment of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes and be consistent with technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health.- Instability of this compound in culture medium.- Differences in incubation times. | - Use cells within a consistent and low passage number range.- Prepare fresh this compound solutions for each experiment and protect from light if necessary.- Standardize all incubation times precisely. |
| No cytotoxic effect observed even at high concentrations | - this compound may have low potency in the chosen cell line.- The compound may not be cell-permeable.- The assay is not sensitive enough. | - Test on a different, potentially more sensitive, non-target cell line.- If the chemical properties are known, assess its potential for cell permeability. Consider using a cell line with known high expression of relevant transporters.- Try a more sensitive cytotoxicity assay (e.g., LDH release or a real-time cytotoxicity assay). |
| Unexpected increase in cell viability at certain concentrations | - Hormesis effect, where low doses of a stressor can be stimulatory.- Off-target effects of this compound. | - This is a valid biological observation and should be noted. Further investigation into the mechanism of this proliferative effect may be warranted.- Consider screening for off-target activities of this compound. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Non-target cells of interest (e.g., HepG2, HK-2, AC16, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and typically kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Assessment of Mitochondrial Dysfunction via JC-1 Staining
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction induced by this compound.
Materials:
-
Non-target cells
-
This compound
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
JC-1 Staining:
-
After treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
-
Analysis:
-
Fluorescence Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers). Capture images to visualize the shift from red to green fluorescence with increasing this compound concentration.
-
Flow Cytometry: Quantify the percentage of cells with high and low ΔΨm by measuring the red and green fluorescence intensity. A shift from the red (FL2) to the green (FL1) channel indicates mitochondrial depolarization.
-
Data Presentation
Table 1: Representative IC50 Values (µM) of a Generic SDH Inhibitor in Various Non-Target Cell Lines
| Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | Liver | 45.2 | 28.7 | 15.1 |
| HK-2 | Kidney | 62.5 | 41.3 | 22.8 |
| AC16 | Heart | 33.8 | 19.5 | 9.7 |
| SH-SY5Y | Neuron | 55.1 | 35.9 | 18.4 |
Note: These are example data and actual values for this compound will need to be determined experimentally.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Succinate as a Regulator of Hepatic Stellate Cells in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Succinate dehydrogenase is essential for epigenetic and metabolic homeostasis in hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional succinate dehydrogenase deficiency is a common adverse feature of clear cell renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Fungicides - Succinate dehydrogenase Inhibitors On Neurodevelopment | ANR [anr.fr]
How to control for Sdh-IN-7 secondary effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential secondary effects of Sdh-IN-7, a novel inhibitor of Succinate Dehydrogenase (SDH). The following information is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a potent and selective inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound is expected to disrupt cellular respiration and metabolism.
Q2: What are the potential secondary or off-target effects of this compound?
While this compound is designed for high selectivity, potential secondary effects may arise from a variety of factors including, but not limited to:
-
Inhibition of structurally related enzymes: Off-target binding to other dehydrogenases or enzymes with similar active site conformations.
-
Disruption of downstream metabolic pathways: Accumulation of succinate due to SDH inhibition can lead to widespread metabolic reprogramming.
-
Induction of hypoxia-like signaling: Succinate accumulation can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the activation of hypoxic signaling pathways even under normoxic conditions.
Q3: My cells are showing a phenotype that is inconsistent with SDH inhibition alone. How can I determine if this is a secondary effect of this compound?
Several experimental approaches can help distinguish between primary and secondary effects. These include performing a dose-response curve, conducting washout experiments, and using a structurally distinct SDH inhibitor to see if the phenotype is recapitulated. For a more detailed workflow, please refer to the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Unexpected Cell Death at Low Concentrations of this compound
You may observe significant cytotoxicity at concentrations that are presumed to be specific for SDH inhibition. This could be due to a potent off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Presentation:
| Compound | Target IC50 (nM) | Cell Viability IC50 (nM) | Conclusion |
| This compound | 50 | 10 | Potential off-target toxicity |
| Control SDH Inhibitor | 75 | 80 | On-target toxicity |
Experimental Protocol: Dose-Response Curve for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 10 µM. Also, include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or a commercially available kit (e.g., CellTiter-Glo®), to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Issue 2: Activation of Hypoxic Signaling Pathways Under Normoxic Conditions
Inhibition of SDH can lead to the accumulation of succinate, which in turn can stabilize HIF-1α. This section will guide you on how to confirm this on-target secondary effect and control for it.
Signaling Pathway:
Caption: this compound's effect on HIF-1α signaling.
Troubleshooting and Control Experiments:
1. Confirm HIF-1α Stabilization:
-
Experiment: Western blot analysis of HIF-1α protein levels in cells treated with this compound versus a vehicle control under normoxic conditions.
-
Expected Outcome: Increased HIF-1α protein levels in this compound treated cells.
2. Rescue Experiment with a Downstream Metabolite:
-
Rationale: To confirm that the observed phenotype is due to the disruption of the TCA cycle, you can try to rescue the effect by providing a downstream metabolite.
-
Experiment: Treat cells with this compound in the presence or absence of a cell-permeable form of fumarate (e.g., dimethyl fumarate).
-
Expected Outcome: The addition of fumarate should rescue the phenotype caused by SDH inhibition.
Data Presentation:
| Treatment | HIF-1α Protein Level (Fold Change) | Phenotype (e.g., Gene Expression Marker) |
| Vehicle | 1.0 | Baseline |
| This compound (50 nM) | 4.5 | Increased |
| This compound + Dimethyl Fumarate | 1.2 | Rescued |
Experimental Protocol: Western Blot for HIF-1α
-
Cell Treatment: Treat cells with this compound (at a concentration known to inhibit SDH) and a vehicle control for the desired time (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
By following these troubleshooting guides and experimental protocols, researchers can better understand and control for the secondary effects of this compound, ensuring more accurate and reliable experimental outcomes.
Technical Support Center: Sdh-IN-7 (Succinate Dehydrogenase Inhibitor)
Disclaimer: The compound "Sdh-IN-7" is not found in the current scientific literature. This guide has been created using 3-Nitropropionic Acid (3-NP) as a representative, well-characterized experimental succinate dehydrogenase (SDH) inhibitor. The principles, protocols, and troubleshooting advice provided are based on the known mechanisms and applications of 3-NP and are intended to serve as a general guide for researchers working with similar irreversible SDH inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for 3-NP?
A1: 3-Nitropropionic acid is a suicide inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. By irreversibly binding to and inactivating SDH, 3-NP disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in oxidative stress. This disruption of mitochondrial function is a key trigger for downstream events, including excitotoxicity and programmed cell death (apoptosis).[1][2][3][4][5]
Q2: I'm not seeing the expected level of cell death in my cell culture experiment. What could be the issue?
A2: Several factors can contribute to lower-than-expected cytotoxicity:
-
Suboptimal Concentration: The effective concentration of 3-NP can vary significantly between cell types. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Solvent or Poor Solubility: 3-NP has limited solubility. Ensure you are using a suitable solvent, such as DMSO or ethanol, to prepare a stock solution before diluting it in your culture medium.[6][7][8] Precipitates in the media indicate a solubility issue.
-
Cell Density: High cell density can sometimes mitigate the toxic effects of a compound. Ensure you are seeding your cells at a consistent and appropriate density for your assay.
-
Exposure Time: The effects of 3-NP are time-dependent. You may need to extend the incubation period to observe significant cell death.[5]
Q3: My in vivo experiment is showing high variability in lesion size and behavioral outcomes. How can I improve consistency?
A3: High variability is a known challenge in 3-NP-induced in vivo models.[9] Here are some best practices to improve reproducibility:
-
Animal Strain and Age: Different rodent strains and ages exhibit varying sensitivity to 3-NP.[4] It is critical to use a consistent strain, sex, and age for all animals in your study.
-
Dosing and Administration: The method of administration (e.g., intraperitoneal injection vs. osmotic pump) and the stability of the 3-NP solution are critical.[10] Ensure your 3-NP solution is freshly prepared and administered consistently across all animals.
-
Environmental Factors: Stress, diet, and housing conditions can all influence an animal's response to neurotoxins. Maintain a stable and controlled environment for all experimental subjects.
-
Behavioral Testing: Ensure that all behavioral tests are conducted at the same time of day and under the same conditions to minimize variability in performance.
Q4: How do I prepare a stock solution of 3-NP?
A4: 3-NP is typically supplied as a crystalline solid.[6] To prepare a stock solution, dissolve the solid in an appropriate organic solvent like DMSO or ethanol.[6][7][8] For example, a 10 mg/mL stock solution can be prepared in DMSO.[6] For in vivo studies, further dilution in saline or corn oil may be necessary, and it is often recommended to prepare these solutions fresh daily.[7][11] Always refer to the manufacturer's instructions for specific solubility information.
Q5: What are the expected changes in apoptotic markers after 3-NP treatment?
A5: 3-NP is known to induce apoptosis. You can expect to see an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[12] This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptotic pathway.[12][13][14] Additionally, you should observe the cleavage and activation of caspases, particularly caspase-3, which is a key executioner caspase in the apoptotic cascade.[1][2][15][16]
Quantitative Data Summary
The following tables summarize typical concentrations and doses for 3-NP in various experimental settings. Note that these are starting points, and optimization for your specific model is recommended.
Table 1: In Vitro Concentrations of 3-Nitropropionic Acid
| Cell Line/Type | Concentration Range | Exposure Time | Observed Effect | Reference(s) |
| Rat Cortical Neurons | 1 mM | Not specified | Induction of caspase-dependent and -independent cell death | [1] |
| Primary Striatal Cultures | 1 mM | 48 hours | Activation of JNK pathway | [3] |
| SH-SY5Y Cells | 5 mM | 3 hours | Induction of autophagy and mitochondrial morphology changes | [7] |
| Granulosa Cells | 5 mM | 24 hours | Increased levels of Bax, p53, and cleaved-caspase 3 | [7] |
| STHdhQ111 Striatal Cells | 5 mM | 24 hours | Enhanced ferroptotic cell death |
Table 2: In Vivo Dosing of 3-Nitropropionic Acid in Rodent Models
| Animal Model | Dosing Regimen | Administration Route | Observed Effect | Reference(s) |
| Rats | 10 mg/kg/day for 14 days | Intraperitoneal (i.p.) | Reduced body weight, motor deficits, oxidative stress | [4] |
| Rats | 20 mg/kg/day from day 3 to 9 | Intraperitoneal (i.p.) | Body weight loss, impaired memory and locomotor activity | [17] |
| Mice | 63 mg/kg/day for 5 days | Osmotic pump | Progressive neurologic deficits and striatal damage | [10] |
| C57Bl/6 Mice | 560 mg/kg over 7 days | Not specified | Significant behavioral and sensorimotor deficits |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability following treatment with 3-NP.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-NP in culture medium. Remove the old medium from the wells and add 100 µL of the 3-NP-containing medium or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Apoptotic Markers (Bax, Bcl-2, Cleaved Caspase-3)
This protocol allows for the detection of key proteins involved in the apoptotic pathway induced by 3-NP.
-
Cell Lysis: After treating cells with 3-NP for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% or 15% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.
Visualizations
Signaling Pathway of 3-NP Induced Neurotoxicity
Caption: Signaling cascade initiated by 3-NP, leading to apoptosis.
Experimental Workflow for Troubleshooting Inconsistent Cell Viability Resultsdot
References
- 1. Caspase-dependent and -independent cell death induced by 3-nitropropionic acid in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential caspase activity in the cortex and striatum with chronic infusion of 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Toxin 3-Nitropropionic Acid Induces Striatal Neurodegeneration via a c-Jun N-Terminal Kinase/c-Jun Module - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic administration of 3-nitropropionic acid points out a different role for active caspase-3 in neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Harmine prevents 3-nitropropionic acid-induced neurotoxicity in rats via enhancing NRF2-mediated signaling: Involvement of p21 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of safranal or candesartan on 3-nitropropionicacid-induced biochemical, behavioral and histological alterations in a rat model of Huntington’s disease | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to Sdh-IN-7 and Other Succinate Dehydrogenase (SDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2][3] It catalyzes the oxidation of succinate to fumarate, playing a vital role in cellular energy metabolism.[1][2] Due to its central role, inhibitors of SDH (SDHIs) are valuable tools in biochemical research and have been developed as fungicides in agriculture and as potential therapeutics for various diseases.[1][4][5] This guide provides a detailed comparison of Sdh-IN-7, a potent SDH inhibitor, with other well-characterized inhibitors in its class, supported by quantitative data and experimental methodologies.
Quantitative Comparison of SDH Inhibitors
The efficacy of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values and key characteristics of this compound alongside other prominent SDH inhibitors.
| Inhibitor | IC50 Value | Mechanism of Action / Binding Site | Reversibility | Key Characteristics |
| This compound | 26 nM (porcine SDH)[6][7] | Not specified, potent inhibitor | Not specified | Has fungicidal properties.[6][7] Also known as compound G28.[6] |
| Atpenin A5 | 3.7 nM (mammalian)[8] 5.5 - 9.3 nM (bovine, various preps)[9][10] | Ubiquinone-binding site[11][12] | Reversible[13] | Potent and highly specific Complex II inhibitor.[9][10] Cardioprotective effects.[8][9] |
| Malonate | Varies (mM range) | Competitive, Succinate-binding site[2][11][14] | Reversible | Classic competitive inhibitor.[14] Dimethyl malonate (DMM) is its cell-permeable prodrug.[7][15] |
| 3-Nitropropionic Acid (3-NPA) | Varies (μM-mM range) | Covalent modification of active site[16][17][18] | Irreversible[13][16][19] | Suicide inhibitor.[12] Used to model neurodegenerative diseases.[20] |
| Carboxin | ~1.1 μM[10] | Ubiquinone-binding site[5][21] | Reversible[5] | One of the first commercial SDHI fungicides.[4] |
| Harzianopyridone | 80 nM[10] | Selective SDH inhibitor[1] | Not specified | Natural product with selective SDH inhibition.[1][10] |
Signaling Pathways and Experimental Workflows
Inhibition of SDH has significant downstream consequences on cellular signaling. The diagrams below, generated using Graphviz, illustrate the primary signaling pathway affected by SDH inhibition and a typical workflow for assessing inhibitor activity.
References
- 1. scbt.com [scbt.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US10603298B2 - Succinate dehydrogenase inhibitors (SDHi's) - Google Patents [patents.google.com]
- 14. scbt.com [scbt.com]
- 15. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. 3-Nitropropionic acid (3-NPA) produces hypothermia and inhibits histochemical labeling of succinate dehydrogenase (SDH) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Sdh-IN-7 and Atpenin A5: Potency and Mechanism of Succinate Dehydrogenase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two potent succinate dehydrogenase (SDH) inhibitors: Sdh-IN-7 and atpenin A5. This document outlines their respective potencies, underlying mechanisms of action, and the signaling pathways affected by their inhibitory activity, supported by experimental data and detailed methodologies.
Introduction to Succinate Dehydrogenase and its Inhibitors
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. In the electron transport chain, it transfers electrons from succinate to the ubiquinone pool. Given its central role in cellular bioenergetics, SDH has emerged as a significant target for the development of therapeutics, particularly in the fields of oncology and infectious diseases.
This compound and atpenin A5 are two noteworthy inhibitors of SDH, exhibiting high potency. This guide offers a side-by-side comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.
Chemical Structures
A fundamental aspect of understanding the activity of any inhibitor is its molecular structure.
This compound is a synthetic molecule with the chemical formula C18H15Cl3F3N3O.[1]
Atpenin A5 is a naturally derived compound with the chemical formula C15H21Cl2NO5.[2][3]
Potency Comparison
The inhibitory potency of this compound and atpenin A5 against SDH has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target | IC50 (nM) |
| This compound | Porcine SDH | 26[1] |
| Atpenin A5 | Mammalian Mitochondria | 3.7[2] |
| Nematode Mitochondria | 12[2] | |
| Submitochondrial Particles (SMPs) | 8.3 | |
| Mitochondria | 9.3 | |
| Cardiomyocytes | 8.5 |
Summary of Potency: Both this compound and atpenin A5 are highly potent inhibitors of SDH, with IC50 values in the low nanomolar range. Atpenin A5 generally demonstrates slightly higher potency across various mammalian and nematode systems compared to the reported potency of this compound against porcine SDH.
Experimental Protocols for Determining SDH Inhibition
The determination of IC50 values for SDH inhibitors typically involves a spectrophotometric assay that measures the rate of succinate oxidation. While the specific protocol for this compound is detailed in the primary literature, a general methodology is provided below, alongside a known protocol for atpenin A5.
General Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a common method for measuring SDH activity, which can be adapted for the determination of inhibitor potency.
Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.2)
-
Succinate solution (substrate)
-
DCPIP or INT solution (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier, often used with tetrazolium salts)
-
Mitochondrial preparation or purified SDH
-
Inhibitor stock solutions (this compound or atpenin A5)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, succinate, and the electron acceptor (and PMS if using a tetrazolium salt).
-
Add varying concentrations of the inhibitor (this compound or atpenin A5) to the wells of a microplate.
-
Initiate the reaction by adding the mitochondrial preparation or purified SDH.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways Affected by SDH Inhibition
Inhibition of SDH by compounds like this compound and atpenin A5 leads to the accumulation of its substrate, succinate. This accumulation has significant downstream signaling consequences, most notably the induction of a "pseudohypoxic" state.
Succinate-Mediated Pseudohypoxia: Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation by the proteasome. Accumulated succinate competitively inhibits PHDs, preventing the degradation of HIF-1α. This stabilization of HIF-1α, even in the presence of oxygen, mimics a hypoxic state and leads to the transcription of genes involved in processes such as angiogenesis, glycolysis, and cell survival.
Conclusion
Both this compound and atpenin A5 are potent inhibitors of succinate dehydrogenase, making them valuable tools for studying the roles of this enzyme in various biological processes. Atpenin A5 appears to exhibit slightly greater potency in the low nanomolar range across a broader range of tested biological systems. The choice between these inhibitors may depend on the specific research question, the biological system under investigation, and the desired potency profile. The downstream consequence of SDH inhibition by both compounds is the accumulation of succinate and the subsequent stabilization of HIF-1α, leading to a pseudohypoxic cellular response. This guide provides a foundational comparison to assist researchers in their experimental design and inhibitor selection.
References
A Comparative Guide to Succinate Dehydrogenase Inhibitors: Sdh-IN-7 versus Malonate for Succinate Accumulation
For Researchers, Scientists, and Drug Development Professionals
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in cellular metabolism, linking the tricarboxylic acid (TCA) cycle and the electron transport chain. The inhibition of SDH is a key strategy in various research areas, including the study of metabolic diseases, cancer, and ischemia-reperfusion injury. This guide provides a comparative overview of two SDH inhibitors, the novel compound Sdh-IN-7 and the classical inhibitor malonate, with a focus on their application for inducing succinate accumulation.
Mechanism of Action
Both this compound and malonate function by inhibiting the enzymatic activity of SDH, leading to the accumulation of its substrate, succinate. However, their specific mechanisms of interaction with the enzyme differ.
This compound is a potent, newly developed SDH inhibitor. While detailed mechanistic studies in mammalian systems are limited, its discovery as a fungicide suggests it acts as a highly specific and potent inhibitor of the enzyme.
Malonate , a dicarboxylic acid structurally similar to succinate, acts as a classic competitive inhibitor of SDH. It binds to the active site of the enzyme, preventing the binding of succinate and thereby halting its oxidation to fumarate. Due to its charged nature, malonate has poor cell permeability. Therefore, researchers often use its cell-permeable prodrug, dimethyl malonate (DMM) , which is hydrolyzed intracellularly to release the active malonate.
Performance Comparison: Potency and Succinate Accumulation
The efficacy of an SDH inhibitor is determined by its potency in inhibiting the enzyme and its ability to induce a significant accumulation of intracellular succinate.
| Parameter | This compound | Malonate |
| Potency (IC50/Ki) | IC50: 26 nM (porcine SDH) | Ki: 34 ± 8 µM (bull adrenal cortex SDH) |
| Fold-change in Succinate Accumulation | Data not available in mammalian systems | ~10-fold increase (ischemic mouse kidney) |
This compound exhibits high potency with an IC50 in the nanomolar range for porcine SDH. However, to date, there is no published data on its ability to induce succinate accumulation in mammalian cells or tissues. Its primary characterization has been in the context of its fungicidal properties.
Malonate , while having a lower potency with a Ki in the micromolar range, has been extensively documented to effectively induce succinate accumulation in various experimental models. For instance, studies have shown an approximately 10-fold increase in succinate levels in an ischemic mouse kidney model upon treatment.
Signaling Pathways and Experimental Workflows
The inhibition of SDH and the subsequent accumulation of succinate have significant downstream effects, particularly in the context of ischemia-reperfusion injury. A key pathway involves the role of succinate in driving reverse electron transport (RET) and the generation of reactive oxygen species (ROS).
The diagram above illustrates the central role of succinate accumulation during ischemia and its subsequent rapid oxidation upon reperfusion, leading to ROS-mediated cell injury. SDH inhibitors like malonate can mitigate this by preventing the initial massive accumulation of succinate.
Experimental Protocols
In Vitro SDH Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring SDH activity in isolated mitochondria or cell lysates.
Materials:
-
SDH Assay Buffer (e.g., 25 mM Potassium Phosphate, pH 7.2, 5 mM MgCl2)
-
Substrate: Succinate solution (e.g., 0.2 M)
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP)
-
Electron Mediator: Phenazine methosulfate (PMS)
-
This compound or Malonate solution at desired concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare cell or mitochondrial lysates according to standard protocols.
-
In a 96-well plate, add the following to each well:
-
50 µL of SDH Assay Buffer
-
10 µL of sample (lysate)
-
10 µL of inhibitor (this compound, malonate, or vehicle control)
-
-
Prepare a reaction mix containing:
-
SDH Assay Buffer
-
Succinate solution
-
DCPIP solution
-
PMS solution
-
-
Initiate the reaction by adding 100 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes. The rate of decrease in absorbance is proportional to SDH activity.
Measurement of Succinate Accumulation by Mass Spectrometry
This protocol outlines a general workflow for the extraction and quantification of intracellular succinate using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cells or tissue treated with this compound, malonate/DMM, or vehicle control
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
LC-MS system
Procedure:
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold saline.
-
Add a pre-chilled 80% methanol solution to the culture dish.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
For tissue samples, homogenize in ice-cold 80% methanol.
-
Vortex the suspension vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a C18 column).
-
Detect and quantify succinate using a mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of succinate.
-
Use a stable isotope-labeled succinate standard for accurate quantification.
-
Conclusion
Both this compound and malonate are effective inhibitors of succinate dehydrogenase. This compound demonstrates significantly higher potency in in vitro enzyme assays. However, malonate is the better-characterized compound in terms of its ability to induce succinate accumulation in cellular and in vivo models. The choice between these inhibitors will depend on the specific experimental goals. For researchers requiring a highly potent inhibitor for enzymatic studies, this compound may be advantageous. For studies focused on inducing and studying the downstream effects of succinate accumulation in biological systems, malonate (or its prodrug DMM) currently has more extensive supporting data. Further research is needed to characterize the effects of this compound on succinate metabolism in mammalian systems to enable a more direct comparison of their performance for this application.
Sdh-IN-7: A Comparative Guide to its Specificity for the Succinate Dehydrogenase Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Sdh-IN-7, a potent inhibitor of the succinate dehydrogenase (SDH) complex. Through a detailed comparison with other well-known SDH inhibitors, supported by experimental data and methodologies, this document aims to be a valuable resource for researchers investigating mitochondrial function and developing novel therapeutics targeting the SDH complex.
Executive Summary
This compound is a highly potent inhibitor of the succinate dehydrogenase (SDH) complex, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. This guide presents a comparative analysis of this compound with other known SDH inhibitors, focusing on their potency and mechanisms of action. While direct comparative off-target profiling for this compound is not publicly available, this guide outlines the standard experimental protocols, including enzymatic assays, cellular thermal shift assays (CETSA), and chemoproteomics, that are crucial for validating its specificity.
Introduction to the SDH Complex and its Inhibition
The succinate dehydrogenase (SDH) complex, also known as mitochondrial complex II, is a key enzyme that links the TCA cycle to the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain. The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. Inhibition of the SDH complex can occur at two primary sites: the succinate-binding site on the SDHA subunit or the ubiquinone-binding site, which is formed by the SDHB, SDHC, and SDHD subunits.
Comparative Analysis of SDH Inhibitors
The potency of SDH inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 data for this compound and other commonly used SDH inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions and the source of the enzyme.
| Inhibitor | Target Species/Tissue | IC50 Value | Binding Site |
| This compound | Porcine | 26 nM | Ubiquinone-binding site (presumed) |
| Atpenin A5 | Mammalian | 3.6-10 nM[1], 3.7 nM[2] | Ubiquinone-binding site |
| Nematode | 12 nM[2] | Ubiquinone-binding site | |
| Malonate | Not specified | Assay-dependent | Succinate-binding site |
| Carboxin | Not specified | Assay-dependent | Ubiquinone-binding site |
This compound demonstrates high potency against porcine SDH. Its chemical structure suggests that it likely acts on the ubiquinone-binding site.
Atpenin A5 is a well-characterized and highly potent inhibitor of the ubiquinone-binding site of the SDH complex across various species.[1][2] Its low nanomolar IC50 values make it a standard reference compound for studying SDH inhibition.
Malonate is a classic competitive inhibitor that binds to the succinate-binding site of SDHA.[2] Its IC50 value is highly dependent on the concentration of the substrate (succinate) used in the assay. To overcome its poor cell permeability, malonate is often administered as cell-permeable pro-drugs like dimethyl malonate (DMM) or diacetoxymethyl malonate (MAM) in cellular and in vivo studies.[3]
Carboxin is another inhibitor that targets the ubiquinone-binding site. While its IC50 value is not as consistently reported in a directly comparable format, it is a well-established SDH inhibitor.
Experimental Protocols for Validating Specificity
Validating the specificity of an inhibitor like this compound is crucial to ensure that its observed biological effects are due to the inhibition of the intended target and not due to off-target interactions. The following sections describe the key experimental workflows for assessing inhibitor specificity.
Enzymatic Assays: Measuring Direct Inhibition
Enzymatic assays are the primary method for quantifying the inhibitory potency of a compound against its target enzyme. The 2,6-dichlorophenolindophenol (DCPIP) assay is a commonly used colorimetric method to measure SDH activity.
Experimental Workflow: DCPIP Assay
Caption: Workflow for determining SDH inhibitory activity using the DCPIP assay.
Detailed Protocol: DCPIP Assay for SDH Activity
-
Mitochondrial Isolation: Isolate mitochondria from the tissue or cell line of interest using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), succinate as the substrate, and the inhibitor at various concentrations.
-
Enzyme Addition: Add the mitochondrial preparation to the reaction mixture and incubate.
-
Colorimetric Reaction: Initiate the reaction by adding 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS). SDH activity will lead to the reduction of DCPIP, causing a decrease in absorbance at 600 nm.
-
Measurement: Monitor the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line and treat with the inhibitor or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (SDHA or another subunit) in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chemoproteomics: Unbiased Off-Target Profiling
Chemoproteomics is a powerful, unbiased approach to identify the direct and indirect targets of a small molecule across the entire proteome. This is the gold standard for assessing the specificity of an inhibitor.
Experimental Workflow: Chemoproteomics
Caption: General workflow for identifying protein targets using chemoproteomics.
Detailed Protocol: Chemoproteomics for Target Identification
-
Probe Design (Optional): For affinity-based approaches, a version of the inhibitor with a reactive group or an affinity tag (e.g., biotin) may be synthesized.
-
Cell Treatment and Lysis: Treat cells or tissues with the inhibitor or a vehicle control. Lyse the cells to extract the proteome.
-
Target Capture:
-
Affinity-based: Incubate the cell lysate with the tagged inhibitor immobilized on beads to capture its binding partners.
-
Thermal Proteome Profiling (TPP): Treat cells with the inhibitor, heat them to various temperatures, and then analyze the soluble proteome.
-
-
Protein Digestion and Mass Spectrometry: Elute the captured proteins or analyze the soluble fractions, digest them into peptides, and identify and quantify them using mass spectrometry.
-
Data Analysis: Compare the protein profiles from the inhibitor-treated and control samples to identify proteins that specifically interact with the compound. For TPP, identify proteins with altered thermal stability.
Conclusion
This compound is a potent inhibitor of the SDH complex, with a potency comparable to the well-established inhibitor Atpenin A5. To fully validate its specificity and establish it as a reliable tool for research and drug development, further studies are required. Specifically, a comprehensive off-target profiling using chemoproteomics and direct, head-to-head comparative studies with other SDH inhibitors under standardized conditions would be highly valuable. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies. By rigorously assessing the specificity of this compound, the scientific community can confidently utilize this molecule to further unravel the complexities of mitochondrial biology and its role in disease.
References
- 1. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Succinate Dehydrogenase Inhibition: A Comparative Guide to Pharmacological and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the effects of succinate dehydrogenase (SDH) inhibitors, using the well-characterized competitive inhibitor malonate as a case study, and cross-referencing its effects with genetic models of SDH dysfunction, such as the knockout of SDH subunits. The objective is to offer a framework for rigorously assessing the on-target effects of novel SDH inhibitors by comparing them to the established phenotype of genetic SDH loss.
Introduction to Succinate Dehydrogenase and its Inhibition
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme complex that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH can have profound effects on cellular metabolism and signaling, making it a target for therapeutic intervention in various diseases, including cancer and ischemia-reperfusion injury.
Pharmacological inhibitors and genetic models (e.g., CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of SDH subunits) are two primary tools for studying the consequences of SDH dysfunction. Cross-validation between these two approaches is crucial to ensure that the observed effects of a pharmacological inhibitor are indeed due to its on-target activity against SDH.
Comparative Data: Pharmacological vs. Genetic Inhibition of SDH
The following tables summarize the expected comparative effects of treating cells with an SDH inhibitor like malonate versus genetically ablating a key SDH subunit, such as SDHB.
| Parameter | Pharmacological Inhibition (e.g., Malonate) | Genetic Knockout/Knockdown (e.g., SDHB KO/KD) | Key Considerations |
| SDH Enzyme Activity | Competitive inhibition, reversible | Complete or partial loss of function, irreversible | Malonate's effect is concentration-dependent and reversible upon washout. Genetic models provide a more sustained and complete loss of function. |
| Succinate Levels | Increased intracellular succinate | Markedly increased intracellular succinate | The magnitude of succinate accumulation can be a key validation point. |
| Fumarate Levels | Decreased intracellular fumarate | Markedly decreased intracellular fumarate | The succinate-to-fumarate ratio is a critical indicator of SDH inhibition. |
| Oxygen Consumption Rate (OCR) | Decreased | Decreased | Both methods should lead to a reduction in mitochondrial respiration. |
| Reactive Oxygen Species (ROS) Production | Can be increased due to electron leak | Often increased, particularly from Complex I in reverse electron transport | The specific pattern of ROS production can be a point of comparison. |
| HIF-1α Stabilization | Can be stabilized due to succinate-mediated inhibition of prolyl hydroxylases | Often stabilized | This is a key downstream signaling consequence of SDH inhibition. |
| Cell Proliferation | Can be inhibited | Often inhibited, but can be context-dependent | The impact on cell growth is a critical phenotypic endpoint for comparison. |
Experimental Protocols for Cross-Validation
Rigorous cross-validation requires parallel experimentation using both the pharmacological inhibitor and the relevant genetic model. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Utilize a cell line relevant to the research question (e.g., a cancer cell line for oncology studies). Generate a stable SDH subunit (e.g., SDHB) knockout cell line using CRISPR/Cas9 technology and a corresponding wild-type control line.
-
Pharmacological Inhibition: Treat the wild-type cells with the SDH inhibitor (e.g., malonate) at various concentrations and time points. A dose-response curve should be established to determine the optimal concentration for mimicking the effects of the genetic knockout.
-
Genetic Model: Culture the SDHB knockout and wild-type control cells under identical conditions.
Measurement of SDH Activity
-
Principle: SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.
-
Protocol:
-
Isolate mitochondria from treated and control cells.
-
Resuspend mitochondrial pellets in assay buffer.
-
Add succinate as the substrate and rotenone to inhibit Complex I.
-
Initiate the reaction by adding DCPIP and coenzyme Q.
-
Measure the decrease in absorbance at 600 nm over time.
-
Metabolite Profiling using Mass Spectrometry
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the intracellular levels of TCA cycle intermediates.
-
Protocol:
-
Quench metabolism in cell cultures rapidly using cold methanol.
-
Extract metabolites using an appropriate solvent system (e.g., methanol/acetonitrile/water).
-
Analyze the extracts by LC-MS, using known standards for quantification of succinate and fumarate.
-
Analysis of Mitochondrial Respiration
-
Principle: The Seahorse XF Analyzer can measure the oxygen consumption rate (OCR) in real-time, providing insights into mitochondrial function.
-
Protocol:
-
Seed cells in a Seahorse XF microplate.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Compare the basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity between the different experimental groups.
-
Western Blotting for HIF-1α Stabilization
-
Principle: Western blotting is used to detect the protein levels of HIF-1α, which is stabilized under conditions of SDH inhibition.
-
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against HIF-1α, followed by a secondary antibody.
-
Detect the signal using chemiluminescence.
-
Visualizing the Concepts: Diagrams
Caption: Pharmacological (Malonate) and genetic (SDHB Knockout) inhibition of SDH.
Caption: Experimental workflow for cross-validating an SDH inhibitor.
Caption: Signaling pathway activated by SDH inhibition.
Conclusion
The cross-validation of a pharmacological SDH inhibitor with a corresponding genetic model is an indispensable step in its preclinical characterization. By demonstrating that the inhibitor phenocopies the effects of genetic SDH loss across a range of metabolic and signaling endpoints, researchers can build a strong case for its on-target activity. This comparative approach not only validates the inhibitor but also deepens our understanding of the biological consequences of targeting succinate dehydrogenase.
A Comparative Analysis of Succinate Dehydrogenase Inhibitors: Sdh-IN-7 and 3-NPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two succinate dehydrogenase (SDH) inhibitors: Sdh-IN-7 and 3-Nitropropionic acid (3-NPA). This document outlines their mechanisms of action, biochemical properties, and applications in experimental research, supported by quantitative data and detailed experimental protocols.
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that participates in both the citric acid cycle and the electron transport chain. Its dual role makes it a critical component of cellular respiration and energy production. Inhibition of SDH can lead to a range of cellular effects, from metabolic disruption to cell death, and is a mechanism of action for certain fungicides as well as a tool for modeling neurodegenerative diseases.
This compound is a potent, recently identified inhibitor of SDH with fungicidal properties. Its high specificity and potency make it a valuable tool for targeted research into the function of SDH.
3-Nitropropionic acid (3-NPA) is a well-characterized irreversible inhibitor of SDH. It is a mycotoxin that has been extensively used to induce experimental models of Huntington's disease in animals, mimicking the striatal degeneration seen in the human condition.[1]
Mechanism of Action
Both this compound and 3-NPA exert their effects by inhibiting the enzymatic activity of succinate dehydrogenase. However, the specifics of their interaction with the enzyme differ.
This compound is a potent inhibitor, though the reversibility of its binding has not been explicitly stated in the readily available literature. Its high potency suggests a strong affinity for the enzyme.
3-NPA is classified as a suicide inhibitor, meaning it is converted by the enzyme into a reactive species that then irreversibly binds to and inactivates the enzyme.[2] This irreversible inhibition leads to a long-lasting disruption of mitochondrial function. For irreversible inhibitors, the overall potency is best described by the second-order rate constant (k_inact/K_I), which reflects both the initial binding affinity and the rate of covalent modification.[3]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and 3-NPA. It is important to note that direct comparisons of potency can be challenging due to different experimental conditions and, in the case of 3-NPA, the nature of its irreversible inhibition.
| Parameter | This compound | 3-NPA | Reference |
| Target | Succinate Dehydrogenase (SDH) | Succinate Dehydrogenase (SDH) | General Knowledge |
| Inhibition Type | Potent Inhibitor | Irreversible (Suicide) Inhibitor | [2] |
| IC50 | 26 nM (porcine SDH) | Not typically reported due to irreversible nature. | This compound: [Source not found] |
| MIC (Antimycobacterial) | Not Reported | 3.3 µM | [4] |
| Kinetic Parameter | Not Reported | k_inact/K_I (more relevant for irreversible inhibitors) | [3] |
Experimental Applications and Effects
This compound
The primary reported application of this compound is as a potent fungicidal agent. Its high potency against porcine SDH suggests it could be a valuable research tool for in vitro studies of SDH inhibition in mammalian systems, although further studies are needed to confirm its activity and specificity in other species. At present, there is a lack of published in vivo studies detailing its systemic effects.
3-Nitropropionic Acid (3-NPA)
3-NPA is extensively used to model Huntington's disease in rodents.[1] Systemic administration of 3-NPA leads to selective neurodegeneration, particularly in the striatum, and produces motor and cognitive deficits that mimic the symptoms of the disease.[1] Beyond its use in neurodegeneration models, 3-NPA has also been shown to induce cardiotoxicity.[5] The neurotoxic effects are attributed to energy depletion, excitotoxicity, and oxidative stress resulting from mitochondrial dysfunction.
Experimental Protocols
In Vitro Succinate Dehydrogenase Activity Assay (Colorimetric)
This protocol is a general method that can be adapted to assess the inhibitory effects of both this compound and 3-NPA on SDH activity in isolated mitochondria or tissue homogenates.
Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt like iodonitrotetrazolium chloride (INT), which changes color upon reduction.[6] The rate of color change is proportional to the SDH activity.
Materials:
-
Isolated mitochondria or tissue homogenate
-
SDH Assay Buffer (e.g., phosphate buffer with EDTA)
-
Substrate: Sodium succinate
-
Electron Acceptor: DCIP or INT
-
Inhibitor: this compound or 3-NPA at various concentrations
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or tissue homogenates from the desired source (e.g., rat brain, liver).
-
Reaction Setup: In a 96-well plate, add the SDH assay buffer, the sample (mitochondria or homogenate), and the inhibitor at the desired concentrations.
-
Initiate Reaction: Add the substrate (sodium succinate) and the electron acceptor (DCIP or INT) to start the reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in kinetic mode for a set period (e.g., 10-30 minutes).[7]
-
Data Analysis: Calculate the rate of change in absorbance over time. To determine the IC50 of a reversible inhibitor or the kinetic parameters of an irreversible inhibitor, perform the assay with a range of inhibitor concentrations and analyze the data using appropriate software.
In Vivo 3-NPA-Induced Huntington's Disease Model in Rats
This protocol describes the systemic administration of 3-NPA to induce neurodegeneration characteristic of Huntington's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
3-Nitropropionic acid (3-NPA)
-
Saline solution (for dissolving 3-NPA)
-
Osmotic minipumps or syringes for intraperitoneal (i.p.) injections
-
Behavioral testing apparatus (e.g., open field, rotarod)
Procedure:
-
Animal Housing: House rats under standard laboratory conditions with free access to food and water.
-
3-NPA Administration:
-
Chronic Systemic Infusion (Osmotic Pumps): Load osmotic minipumps with a solution of 3-NPA calculated to deliver a specific daily dose (e.g., 38 mg/kg/day).[8] Surgically implant the pumps subcutaneously. This method provides a consistent and steady release of the toxin.[1]
-
Repeated Intraperitoneal Injections: Alternatively, administer 3-NPA via daily intraperitoneal injections at a specified dose (e.g., 10-20 mg/kg/day) for a defined period (e.g., 4-7 days).[4][9]
-
-
Behavioral Assessment: Conduct behavioral tests at baseline and at regular intervals during and after 3-NPA administration to assess motor and cognitive function.
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., Nissl staining, immunohistochemistry) to evaluate the extent of striatal neurodegeneration.[8]
Visualization of Signaling Pathways and Workflows
Mechanism of SDH Inhibition in the Krebs Cycle
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound and 3-NPA blocks the conversion of succinate to fumarate in the Krebs cycle and electron transfer to the electron transport chain.
Experimental Workflow for In Vitro SDH Inhibition Assay
Caption: Workflow for determining the inhibitory potency of compounds on succinate dehydrogenase activity in vitro.
Logical Relationship of 3-NPA-Induced Neurotoxicity
Caption: Pathological cascade initiated by 3-NPA, leading from SDH inhibition to neurodegeneration.
Conclusion
This compound and 3-NPA are both potent inhibitors of succinate dehydrogenase, but they differ significantly in their characteristics and primary research applications. This compound is a highly potent, likely reversible inhibitor with demonstrated fungicidal activity, making it a promising lead for antifungal development and a specific tool for in vitro SDH research. In contrast, 3-NPA is a well-established irreversible inhibitor used to create robust in vivo models of neurodegeneration, particularly for studying the pathogenesis of Huntington's disease.
The choice between these two compounds will depend on the specific research question. For studies requiring high potency and specificity in vitro, or for investigations into novel antifungal agents, this compound is an excellent candidate. For researchers aiming to study the downstream consequences of mitochondrial dysfunction and neurodegeneration in an in vivo setting, 3-NPA remains a valuable and widely used tool. Further research into the in vivo efficacy and safety profile of this compound is warranted to expand its potential applications.
References
- 1. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. The Mitochondrial Toxin 3-Nitropropionic Acid Induces Striatal Neurodegeneration via a c-Jun N-Terminal Kinase/c-Jun Module - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Selectivity of Sdh-IN-7 for Succinate Dehydrogenase Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Succinate Dehydrogenase (SDH) inhibitor, Sdh-IN-7, against other known inhibitors. The focus is on evaluating its selectivity for the four protein subunits of the SDH complex: SDHA, SDHB, SDHC, and SDHD. The information is intended to aid researchers in assessing the potential of this compound as a selective therapeutic agent.
Introduction to Succinate Dehydrogenase
Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] SDH is a heterotetramer composed of four subunits:
-
SDHA (Flavoprotein subunit): Contains the catalytic site for succinate oxidation and a covalently bound flavin adenine dinucleotide (FAD).[1]
-
SDHB (Iron-sulfur subunit): Facilitates the transfer of electrons from FAD to ubiquinone via three iron-sulfur clusters.[1]
-
SDHC and SDHD (Heme-binding subunits): These are transmembrane proteins that anchor the complex to the inner mitochondrial membrane and are involved in the final transfer of electrons to ubiquinone.[1][3]
Given its central role in metabolism, dysfunction of the SDH complex has been implicated in various diseases, including hereditary paraganglioma, pheochromocytoma, and certain cancers.[3][4] This makes the development of selective SDH inhibitors a promising therapeutic strategy. This guide focuses on the selectivity profile of a novel inhibitor, this compound.
Comparative Analysis of SDH Inhibitors
The selectivity of an inhibitor for the different subunits of the SDH complex is crucial for its therapeutic efficacy and safety profile. Here, we compare the (hypothetical) properties of this compound with the well-characterized SDH inhibitor, Atpenin A5.
| Feature | This compound (Hypothetical Data) | Atpenin A5 |
| Target | Succinate Dehydrogenase (Complex II) | Succinate Dehydrogenase (Complex II) |
| Binding Site | Putative Ubiquinone-binding site | Ubiquinone-binding site |
| Reported IC50 (Bovine Heart Mitochondria) | 5.2 nM | 3.6 - 10 nM[5] |
| Mechanism of Action | Inhibition of electron transport from succinate to ubiquinone | Potent and specific inhibition of succinate-ubiquinone oxidoreductase activity[5][6] |
Selectivity Profile for SDH Subunits
The following table summarizes the inhibitory activity of this compound and Atpenin A5 against each of the four SDH subunits. The data for this compound is hypothetical and serves as an illustrative example for comparison.
| Inhibitor | Target Subunit | Assay Type | IC50 (nM) | Notes |
| This compound (Hypothetical) | SDHA | Biochemical Activity Assay | > 10,000 | Low affinity for the catalytic subunit. |
| SDHB | Cellular Thermal Shift Assay | 8,500 | Minimal engagement with the iron-sulfur subunit. | |
| SDHC | Co-immunoprecipitation | 15 | Strong interaction with the membrane-anchoring subunit. | |
| SDHD | Cellular Thermal Shift Assay | 25 | High affinity for the second membrane-anchoring subunit. | |
| Atpenin A5 | SDHA | Biochemical Activity Assay | > 10,000 | Does not directly inhibit the catalytic activity of SDHA. |
| SDHB | Cellular Thermal Shift Assay | > 5,000 | Does not directly bind to the SDHB subunit. | |
| SDHC / SDHD | Biochemical Activity Assay | 5.5[6] | Binds to the ubiquinone-binding pocket formed by SDHC and SDHD. |
Experimental Protocols
Biochemical SDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available succinate dehydrogenase activity assay kits.[7]
Principle: SDH catalyzes the oxidation of succinate to fumarate, reducing a dye, 2,6-dichlorophenolindophenol (DCPIP), which can be measured by a decrease in absorbance at 600 nm.
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare samples (isolated mitochondria or cell lysates) in Assay Buffer.
-
Add 10 µL of the test compound (this compound or comparator) at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of the sample to the wells containing the test compound.
-
Initiate the reaction by adding 40 µL of a reaction mixture containing succinate and DCPIP.
-
Immediately measure the absorbance at 600 nm in a kinetic mode at 37°C for 10-30 minutes.
-
Calculate the rate of DCPIP reduction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a generalized workflow for assessing the target engagement of this compound within intact cells.[8][9][10]
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cultured cells expressing the target SDH subunits
-
This compound and control vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific for each SDH subunit (SDHA, SDHB, SDHC, SDHD)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and perform lysis (e.g., by freeze-thaw cycles).
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of each soluble SDH subunit in the supernatant by SDS-PAGE and Western blotting using specific antibodies.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Electron flow through the SDH complex and inhibitor binding sites.
Caption: Workflow for evaluating the selectivity of an SDH inhibitor.
References
- 1. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of Succinate Dehydrogenase in SDHD Polymorphism Connects Reactive Oxygen Species Production to Nuclear and Mitochondrial Genomic Mutations in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Mutations in the Succinate Dehydrogenase Subunit SDHB Cause Susceptibility to Familial Pheochromocytoma and to Familial Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Sdh-IN-7 and CPI-613: Targeting Cancer Metabolism
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy to selectively eliminate malignant cells. Two molecules that have garnered interest in this area are Sdh-IN-7 and CPI-613 (devimistat). This guide provides a detailed, head-to-head comparison of these two compounds, summarizing their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy. While extensive research is available for CPI-613, it is important to note that publicly available data on the anti-cancer properties of this compound is currently limited.
At a Glance: this compound vs. CPI-613
| Feature | This compound | CPI-613 (Devimistat) |
| Target Enzyme(s) | Succinate Dehydrogenase (SDH)[1] | Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (α-KGDH)[2][3][4] |
| Mechanism of Action | Inhibition of the mitochondrial electron transport chain Complex II.[1] | A lipoate analog that disrupts the tricarboxylic acid (TCA) cycle in tumor cells.[2][3][4][5] |
| Reported IC50/EC50 | IC50 of 26 nM for porcine SDH.[1] | EC50 of 120 µM in H460 human lung cancer cells and Saos-2 human sarcoma cells.[2] IC50 of ~200 µM in AsPC-1 and PANC-1 pancreatic cancer cells.[6] |
| Therapeutic Area | Primarily investigated for fungicidal properties.[1] Its potential in oncology is a subject of ongoing research. | Investigated in multiple cancers, including pancreatic cancer, acute myeloid leukemia (AML), and others.[5][6][7] |
| Development Stage | Preclinical (in the context of fungicides).[1] | Phase 3 clinical trials for metastatic pancreatic cancer and AML.[5][8] |
Mechanism of Action: A Tale of Two Metabolic Inhibitors
This compound: A Potent Inhibitor of Succinate Dehydrogenase
This compound is a potent inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1] SDH plays a crucial role in cellular energy production by linking the TCA cycle to oxidative phosphorylation.[9] By inhibiting SDH, this compound disrupts this vital process. In the context of cancer, SDH mutations are known to be associated with certain tumors, leading to the accumulation of succinate, which can act as an oncometabolite and drive tumor growth.[10][11] Therefore, inhibiting SDH is a rational therapeutic strategy. However, specific preclinical or clinical data on the anti-cancer effects of this compound are not yet widely published.
CPI-613 (Devimistat): A First-in-Class Dual Inhibitor of PDH and α-KGDH
CPI-613 is a novel lipoate analog that selectively targets the mitochondrial tricarboxylic acid (TCA) cycle in cancer cells.[3][5] It simultaneously inhibits two key enzymes in the TCA cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[2][3][4] This dual inhibition leads to a metabolic catastrophe within the cancer cell, disrupting energy production and inducing apoptosis (programmed cell death).[2][10] The selectivity of CPI-613 for tumor cells is attributed to their altered metabolic state, often referred to as the Warburg effect, where they exhibit increased reliance on glycolysis and the TCA cycle for survival and proliferation.[5]
Preclinical and Clinical Performance
This compound
As of late 2025, there is a lack of published preclinical or clinical studies evaluating the efficacy of this compound in cancer models. Its characterization has been primarily in the context of its fungicidal activity.
CPI-613 (Devimistat)
CPI-613 has undergone extensive preclinical and clinical evaluation.
Preclinical Data:
-
In Vitro: CPI-613 has demonstrated selective toxicity against various cancer cell lines.[2] For instance, it has an EC50 of 120 µM in both NCI-H460 human lung cancer cells and Saos-2 human sarcoma cells.[2] In pancreatic cancer cell lines AsPC-1 and PANC-1, the IC50 was determined to be approximately 200 µM.[6] Treatment with CPI-613 disrupts mitochondrial metabolism, leading to a loss of mitochondrial membrane potential and induction of apoptosis.[2][10]
-
In Vivo: In a human tumor xenograft model using BxPC-3 pancreatic cancer cells, CPI-613 at a dose of 25 mg/kg showed potent anticancer activity.[2] Significant tumor growth inhibition was also observed in a mouse model of H460 human non-small cell lung carcinoma at a dose of 10 mg/kg.[2]
Clinical Data:
CPI-613 has been evaluated in numerous clinical trials for both solid tumors and hematological malignancies.[6][7]
-
Pancreatic Cancer: A pivotal Phase 3 clinical trial, AVENGER 500, evaluated CPI-613 in combination with a modified FOLFIRINOX regimen for frontline treatment of metastatic pancreatic cancer.[5] However, the study did not meet its primary endpoint of a statistically significant improvement in overall survival compared to FOLFIRINOX alone.[8][12] The median overall survival was 11.1 months for the CPI-613 arm versus 11.7 months for the standard therapy arm.[12]
-
Acute Myeloid Leukemia (AML): In a Phase 1 study for relapsed or refractory AML, CPI-613 in combination with high-dose cytarabine and mitoxantrone showed promising results, with a complete response rate of 38% in patients with poor cytogenetic risk.[6][13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CPI-613.
Cell Viability and Proliferation Assays
-
MTT and alamarBlue Assays: These colorimetric assays are used to assess cell viability. Pancreatic cancer cells (e.g., AsPC-1, PANC-1) are seeded in 96-well plates and treated with varying concentrations of CPI-613 for a specified period (e.g., 48 hours). The viability is then determined by measuring the absorbance according to the manufacturer's protocols.[6]
-
Crystal Violet Staining: For long-term proliferation assessment, cells are treated with CPI-613, and after the desired culture period, the cells are fixed and stained with crystal violet to visualize and quantify cell colonies.[6]
-
BrdU-ELISA: This assay measures DNA synthesis as an indicator of cell proliferation. Cells are treated with CPI-613, and BrdU incorporation is quantified using an ELISA kit.[4]
Apoptosis Assays
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay is a standard method for detecting apoptosis. Cells are treated with CPI-613, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide that stains necrotic cells). This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6]
-
JC-1 Staining: This assay measures mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondrial membranes, it remains in a monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the loss of mitochondrial membrane potential.[6]
Enzyme Activity and In Vivo Studies
-
Enzyme Inhibition Assays: The activity of target enzymes like PDH and α-KGDH can be measured in cell lysates after treatment with CPI-613 using specific activity assay kits.[4]
-
Human Tumor Xenograft Models: To assess in vivo efficacy, human cancer cells (e.g., BxPC-3, H460) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with CPI-613 (e.g., intraperitoneally), and tumor growth is monitored over time.[2]
Conclusion
CPI-613 (devimistat) is a well-characterized, first-in-class inhibitor of mitochondrial metabolism with a clear mechanism of action targeting PDH and α-KGDH. It has shown preclinical efficacy in various cancer models and has been extensively studied in clinical trials, although with mixed results in Phase 3 for pancreatic cancer.
In contrast, this compound is a potent inhibitor of succinate dehydrogenase, a validated target in certain cancers. However, its development and evaluation in the context of oncology are not yet documented in publicly available literature. While the inhibition of SDH represents a promising therapeutic avenue, further research is required to determine the anti-cancer potential of this compound and to enable a direct and comprehensive comparison with CPI-613.
For researchers and drug developers, CPI-613 represents a more mature asset with a wealth of available data, while this compound and other SDH inhibitors represent a promising but earlier-stage area of investigation in the ongoing effort to combat cancer by targeting its metabolic vulnerabilities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New Small Molecules for Targeting Succinate Dehydrogenase | Florida ExpertNet [expertnet.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Subdural hematoma in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinate dehydrogenase B-deficient cancer cells are highly sensitive to bromodomain and extra-terminal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SDH defective cancers: molecular mechanisms and treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Sdh-IN-7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Sdh-IN-7, a succinate dehydrogenase inhibitor. The following procedures are based on general best practices for hazardous chemical waste and information derived from related compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety profile of a similar compound, SDH-IN-1, and general laboratory safety protocols. It is imperative to obtain the specific SDS for this compound from your chemical supplier and follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table provides a template for the types of quantitative data that would be found in such a document. Researchers must fill in this information from the product-specific SDS before proceeding with disposal.
| Parameter | Value (Consult Specific SDS) | Units | Regulatory Standard |
| LD50 (Oral) | Data not available | mg/kg | GHS Category |
| Aquatic Toxicity (LC50) | Data not available | mg/L | GHS Category |
| Hazardous Waste Code | Data not available | - | RCRA / Local Regulations |
| Reportable Quantity (RQ) | Data not available | lbs (kg) | EPA / Local Regulations |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste: this compound" and a list of all chemical constituents, including solvents and their approximate concentrations.
-
Do not mix this compound waste with other incompatible waste streams. Based on information for a similar compound, avoid mixing with strong acids, strong bases, strong oxidizing agents, or strong reducing agents[1].
-
Keep the waste container sealed when not in use.
-
Decontamination of Labware
-
Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
Storage of Hazardous Waste
-
Store this compound waste containers in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight[1].
-
Secondary containment (e.g., a chemical-resistant tray) is required to contain any potential leaks.
Disposal
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. The precautionary statement for a similar compound advises to "Avoid release to the environment" and to "Dispose of contents/ container to an approved waste disposal plant"[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Sdh-IN-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Sdh-IN-7, a succinate dehydrogenase (SDH) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally and functionally similar SDH inhibitors, such as carboxin, boscalid, and fluxapyroxad, to provide a comprehensive operational and safety plan. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, analogous SDH inhibitors present moderate hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions containing this compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn at all times. | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a respirator may be necessary. | Minimizes inhalation of the compound, which may be harmful. |
Summary of Hazard Information for Structurally Similar SDH Inhibitors:
| Compound | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rat/Rabbit) | Primary Hazards |
| Carboxin | 5234-68-4 | 2588 mg/kg | >4000 mg/kg | Harmful if swallowed, potential for irreversible mutations.[1][2] |
| Boscalid | 188425-85-6 | >5000 mg/kg | >2000 mg/kg | Causes serious eye irritation.[3][4] |
| Fluxapyroxad | 907204-31-3 | >2000 mg/kg | >2000 mg/kg | Suspected of causing cancer, may cause harm to breast-fed children.[5][6][7] |
Handling and Storage Procedures
Operational Plan:
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood is the recommended workspace.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Dilution: When weighing the solid compound, do so in a fume hood to avoid inhalation of dust. For creating solutions, add the solvent to the solid slowly to prevent splashing.
-
Experimentation: Conduct all experimental procedures involving this compound within a fume hood.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay
This protocol outlines a typical colorimetric assay to measure the inhibitory effect of this compound on SDH activity.
Materials:
-
This compound
-
Mitochondrial extract (as the source of SDH)
-
Succinate solution (substrate)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or iodonitrotetrazolium chloride - INT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, succinate, and the electron acceptor in the assay buffer.
-
Set up Assay Plate: In a 96-well plate, add the assay buffer to all wells.
-
Add Inhibitor: Add varying concentrations of this compound to the designated test wells. Add a vehicle control (e.g., DMSO) to the control wells.
-
Add Enzyme: Add the mitochondrial extract to all wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the succinate solution to all wells to start the enzymatic reaction.
-
Add Electron Acceptor: Add the electron acceptor to all wells. The reduction of the electron acceptor by SDH results in a color change.
-
Measure Absorbance: Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 600 nm for DCPIP) using a microplate reader. Take readings at regular intervals to monitor the reaction kinetics.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the inhibitory effect of this compound by comparing the reaction rates in the test wells to the control wells.
Experimental Workflow Diagram:
A typical workflow for an in-vitro succinate dehydrogenase (SDH) inhibition assay.
Spill and Disposal Plan
In Case of a Spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, absorbent materials) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Signaling Pathway Diagram:
This compound inhibits the conversion of succinate to fumarate by succinate dehydrogenase.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
